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  • Product: methyl 1-methylcyclohexane-1-carboxylate
  • CAS: 30206-10-1

Core Science & Biosynthesis

Foundational

molecular weight and formula of methyl 1-methylcyclohexane-1-carboxylate

Introduction Methyl 1-methylcyclohexane-1-carboxylate is a saturated monocyclic ester with significant potential in various chemical and pharmaceutical applications. Its structural rigidity, conferred by the cyclohexane...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 1-methylcyclohexane-1-carboxylate is a saturated monocyclic ester with significant potential in various chemical and pharmaceutical applications. Its structural rigidity, conferred by the cyclohexane backbone, and the presence of a quaternary carbon center, make it an interesting building block in organic synthesis. This guide provides a comprehensive overview of its fundamental properties, a detailed methodology for its synthesis rooted in established chemical principles, and a survey of the analytical techniques for its characterization. The content herein is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable protocols.

Core Molecular Attributes

A thorough understanding of a molecule's basic properties is the cornerstone of its application in any scientific endeavor. The key identifiers and physicochemical properties of methyl 1-methylcyclohexane-1-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
IUPAC Name methyl 1-methylcyclohexane-1-carboxylate
CAS Number 30206-10-1, 825-04-7
Canonical SMILES CC1(CCCCC1)C(=O)OC
InChI Key NKZISBBWNQEPAH-UHFFFAOYSA-N

Strategic Synthesis Pathway

The synthesis of methyl 1-methylcyclohexane-1-carboxylate is most efficiently achieved through a two-step process: the formation of the precursor, 1-methylcyclohexanecarboxylic acid, followed by its esterification. This approach allows for high yields and purity of the final product.

Step 1: Synthesis of 1-Methylcyclohexanecarboxylic Acid

The preparation of the carboxylic acid precursor is a critical first step. A robust and high-yielding method is the carboxylation of a tertiary carbocation generated from an appropriate alcohol using formic acid and sulfuric acid. This method is advantageous due to the ready availability of starting materials and the straightforward procedure.[1]

Causality of Experimental Choices:

  • Choice of Precursor: 2-Methylcyclohexanol is selected as the starting material because, in the presence of a strong acid like sulfuric acid, it readily dehydrates and rearranges to form the more stable tertiary carbocation at the 1-position of the cyclohexane ring.

  • Carboxylating Agent: Formic acid serves as the source of the carboxyl group. In the strongly acidic medium, it protonates and subsequently loses water to form the formyl cation ([HCO]⁺), which is the active electrophile that attacks the tertiary carbocation.

  • Reaction Conditions: The reaction is maintained at a low temperature (15-20°C) to control the exothermicity of the reaction and to minimize potential side reactions such as polymerization or sulfonation.

Experimental Protocol: Synthesis of 1-Methylcyclohexanecarboxylic Acid [1]

  • Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 270 mL of 96% sulfuric acid.

  • Initial Cooling: Cool the sulfuric acid to 15-20°C using an ice bath.

  • Formic Acid Addition: While stirring vigorously, slowly add 3 mL of 98-100% formic acid.

  • Substrate Addition: Prepare a solution of 28.5 g of 2-methylcyclohexanol in 46 g of 98-100% formic acid. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 15-20°C. Foaming will be observed.

  • Reaction Completion: After the addition is complete, continue stirring the light cream-colored mixture for an additional hour at 15-20°C.

  • Work-up:

    • Pour the reaction mixture onto 1 kg of crushed ice with stirring. The carboxylic acid will precipitate as a white solid.

    • Extract the product with 200 mL of hexane. Separate the layers and extract the aqueous layer with two additional 150 mL portions of hexane.

    • Combine the hexane extracts and wash them twice with a mixture of 175 mL of 1.4N potassium hydroxide solution and 50 g of crushed ice.

    • Combine the alkaline aqueous layers and wash with 100 mL of hexane to remove any neutral impurities.

    • Acidify the aqueous solution to a pH of 2 with 12N hydrochloric acid.

    • Extract the liberated carboxylic acid with 150 mL of hexane, followed by another 100 mL portion of hexane.

    • Combine the final hexane extracts, wash with 75 mL of water, and dry over anhydrous magnesium sulfate.

  • Isolation: Evaporate the hexane under reduced pressure to yield 1-methylcyclohexanecarboxylic acid as a colorless solid.

Step 2: Fischer Esterification to Methyl 1-Methylcyclohexane-1-carboxylate

With the carboxylic acid precursor in hand, the final step is a classic Fischer esterification. This acid-catalyzed reaction between the carboxylic acid and an excess of methanol is an equilibrium process. The use of excess alcohol and removal of water drives the reaction towards the formation of the ester.

Causality of Experimental Choices:

  • Esterification Method: Fischer esterification is a cost-effective and straightforward method for producing esters from carboxylic acids and alcohols.

  • Catalyst: A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

  • Excess Reagent: Methanol is used in large excess to shift the equilibrium towards the product side, maximizing the yield of the ester according to Le Châtelier's principle.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

Experimental Protocol: Synthesis of Methyl 1-Methylcyclohexane-1-carboxylate (Adapted from a general Fischer esterification protocol[2])

  • Reaction Setup: In a dry round-bottom flask, dissolve 1-methylcyclohexanecarboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation to obtain pure methyl 1-methylcyclohexane-1-carboxylate.

Workflow and Mechanism Visualization

To better illustrate the synthetic process, the following diagrams outline the experimental workflow and the mechanism of the key esterification step.

G cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Fischer Esterification start1 Mix 2-Methylcyclohexanol and Formic Acid react Add to cooled Sulfuric Acid (15-20°C) start1->react stir Stir for 1 hour at 15-20°C react->stir quench Pour onto crushed ice stir->quench extract1 Extract with Hexane quench->extract1 wash_base Wash with KOH solution extract1->wash_base acidify Acidify aqueous layer with HCl wash_base->acidify extract2 Extract with Hexane acidify->extract2 dry_iso1 Dry and Evaporate Solvent extract2->dry_iso1 product1 1-Methylcyclohexanecarboxylic Acid dry_iso1->product1 start2 Dissolve Carboxylic Acid in excess Methanol product1->start2 Use as starting material catalyst Add catalytic H₂SO₄ start2->catalyst reflux Reflux for 2-4 hours catalyst->reflux workup Quench with Water and Extract with Diethyl Ether reflux->workup wash_seq Wash with H₂O, NaHCO₃, and Brine workup->wash_seq dry_iso2 Dry and Evaporate Solvent wash_seq->dry_iso2 purify Purify by Distillation dry_iso2->purify product2 Methyl 1-Methylcyclohexane-1-carboxylate purify->product2

Caption: Synthetic Workflow for Methyl 1-Methylcyclohexane-1-carboxylate.

Caption: Mechanism of Fischer Esterification.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized methyl 1-methylcyclohexane-1-carboxylate. The primary techniques employed are mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Expected Molecular Ion (M⁺): m/z = 156.1150

  • Key Fragmentation Pattern: In electron ionization (EI) mass spectrometry, common fragmentation pathways for esters include McLafferty rearrangement and cleavage alpha to the carbonyl group. For methyl 1-methylcyclohexane-1-carboxylate, significant fragments are observed at m/z values of 97, 55, 101, 59, and 45.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.6-3.7 ppm), the methyl group on the cyclohexane ring (a singlet around 1.1-1.2 ppm), and a complex series of multiplets for the methylene protons of the cyclohexane ring (typically between 1.2 and 2.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. Key resonances include the carbonyl carbon of the ester (around 177 ppm), the quaternary carbon of the cyclohexane ring (around 40-45 ppm), the methyl ester carbon (around 51 ppm), the ring methyl carbon (around 25 ppm), and the various methylene carbons of the cyclohexane ring (in the 20-40 ppm range).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1730-1750 cm⁻¹.

  • C-O Stretch: A strong absorption band for the C-O single bond of the ester will appear in the 1150-1250 cm⁻¹ region.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Applications and Future Directions

While the direct applications of methyl 1-methylcyclohexane-1-carboxylate are not extensively documented, its parent compound, 1-methylcyclohexanecarboxylic acid, has been investigated for its biological activities. It is a structural analog of valproic acid and has been studied as an anticonvulsant.[3] It has also been used as an internal standard in the analysis of valproic acid metabolites and in the synthesis of p38 MAP kinase inhibitors.[3][4]

Given these applications of the parent acid, methyl 1-methylcyclohexane-1-carboxylate holds promise as:

  • A key intermediate in the synthesis of more complex pharmaceutical agents.

  • A building block in the development of novel materials and polymers.

  • A reference standard in analytical chemistry.

Further research into the biological activity and material properties of this ester and its derivatives is warranted.

Conclusion

This technical guide has provided a comprehensive overview of methyl 1-methylcyclohexane-1-carboxylate, from its fundamental molecular properties to detailed synthetic protocols and analytical characterization methods. By grounding the experimental procedures in the principles of chemical reactivity and providing a clear rationale for the chosen methodologies, this document serves as a valuable resource for scientists and researchers. The synthesis pathway, involving the formation of 1-methylcyclohexanecarboxylic acid followed by Fischer esterification, is a reliable and scalable method for producing this versatile compound, opening avenues for its application in drug discovery and materials science.

References

  • PubChem. (n.d.). Methyl 1-methylcyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved February 18, 2026, from [Link]

  • YouTube. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. Retrieved February 18, 2026, from [Link]

Sources

Exploratory

solubility of methyl 1-methylcyclohexane-1-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 1-Methylcyclohexane-1-carboxylate in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 1-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 1-Methylcyclohexane-1-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 1-methylcyclohexane-1-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the core physicochemical principles governing its solubility. While specific quantitative data for this compound is not extensively published, this guide synthesizes foundational solubility theories, structural analysis, and predictive insights to offer a robust framework for its application. Furthermore, it presents a detailed, self-validating experimental protocol for the precise determination of its solubility in various organic solvents, ensuring that practitioners can generate reliable data for their specific applications.

Introduction to Methyl 1-Methylcyclohexane-1-carboxylate

Methyl 1-methylcyclohexane-1-carboxylate is an ester of 1-methylcyclohexanecarboxylic acid. Understanding its solubility is crucial for its use in organic synthesis, purification processes like crystallization, and as a potential intermediate in the development of active pharmaceutical ingredients (APIs). The solubility profile dictates the choice of reaction media, extraction solvents, and formulation strategies.

Chemical Structure and Physical Properties
  • Molecular Formula: C₉H₁₆O₂[1]

  • Molecular Weight: 156.22 g/mol [1]

  • Structure:

    (Simplified representation)

  • Key Structural Features: The molecule consists of a nonpolar, bulky methylcyclohexane ring and a polar ester functional group (-COO-). This amphipathic nature is the primary determinant of its solubility behavior.

  • Computed Properties:

    • XLogP3: 2.6[1]. This value suggests a moderate lipophilicity, indicating a preference for non-aqueous environments over water.

The parent compound, 1-methylcyclohexanecarboxylic acid, is noted to be soluble in solvents like chloroform and methanol.[2] This provides a preliminary indication that the methyl ester derivative will also exhibit solubility in various organic media.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamic interactions between molecules.[3][4] For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.

Intermolecular Forces at Play
  • Solute (Methyl 1-Methylcyclohexane-1-carboxylate):

    • Van der Waals Forces (London Dispersion): The large, nonpolar methylcyclohexane group contributes significantly to these weak, temporary attractions.

    • Dipole-Dipole Interactions: The ester functional group possesses a permanent dipole due to the electronegativity difference between the carbon and oxygen atoms.

    • Hydrogen Bond Acceptance: The oxygen atoms of the ester's carbonyl and ether linkages have lone pairs of electrons and can act as hydrogen bond acceptors. The molecule lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor.[5]

  • Solvent Classification and Interaction Potential:

    • Nonpolar Solvents (e.g., Hexane, Toluene): Interactions are dominated by van der Waals forces. The nonpolar ring of the solute interacts favorably with these solvents.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents have permanent dipoles but do not have hydrogen bond donating capability. They can effectively solvate the solute via dipole-dipole interactions with the ester group and van der Waals forces with the alkyl portion.

    • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by strong hydrogen bonding networks. For the solute to dissolve, it must disrupt these strong solvent-solvent bonds. While the ester can accept hydrogen bonds, the large nonpolar moiety disrupts the network without offering comparable energetic compensation, which can limit solubility.[5]

Logical Relationship of Solubility

The interplay between the solute's structure and solvent properties can be visualized as a decision-making process for predicting solubility.

G cluster_solvent Solvent Type cluster_solubility Predicted Solubility Solute Methyl 1-Methylcyclohexane-1-carboxylate (Amphipathic Nature) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Dispersion Forces Dominant PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Dipole-Dipole & Dispersion Forces PolarProtic Polar Protic (e.g., Ethanol) Solute->PolarProtic H-Bond Acceptance vs. Disruption of Solvent Network High_NP High Solubility Nonpolar->High_NP High_PA High to Moderate Solubility PolarAprotic->High_PA Low Moderate to Low Solubility PolarProtic->Low

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Solubility

To obtain reliable, quantitative data, a systematic experimental approach is required. The isothermal equilibrium method is a gold-standard technique that ensures the solvent is truly saturated with the solute at a specific temperature.[6]

Core Protocol: Isothermal Equilibrium Method

This protocol is designed to be a self-validating system by ensuring that equilibrium has been reached through consistent measurements over time.

Materials and Equipment:

  • Methyl 1-methylcyclohexane-1-carboxylate (solute)

  • Selected organic solvents (high purity grade)

  • Analytical balance (±0.1 mg accuracy)

  • Temperature-controlled shaker or water bath

  • Screw-capped glass vials (e.g., 4 mL or 20 mL)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or RI).

Step-by-Step Methodology:

  • Preparation: Add an excess amount of methyl 1-methylcyclohexane-1-carboxylate to a pre-weighed vial. The presence of undissolved solute is essential to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).

    • Agitate the mixture vigorously for a minimum of 24 hours to allow the system to reach thermodynamic equilibrium. Causality Note: A long equilibration time is critical because dissolution kinetics can be slow. 24-48 hours is a standard starting point.

  • Phase Separation: After the initial equilibration period, cease agitation and allow the vial to rest in the temperature bath for at least 4-6 hours. This allows the excess solid solute to settle, leaving a clear, saturated supernatant.

  • Sampling:

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately pass the sample through a syringe filter into a pre-weighed volumetric flask. Trustworthiness Note: Filtration is a critical step to remove microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Dilute the filtered sample to a known volume with the same solvent.

    • Analyze the concentration of the diluted sample using a pre-calibrated GC or HPLC method. A calibration curve should be generated using standard solutions of known concentrations.

  • Validation of Equilibrium: Repeat steps 4-6 at a later time point (e.g., after 48 hours). If the measured concentrations are consistent (e.g., within ±2%), equilibrium is confirmed. If not, continue the equilibration process.

  • Calculation: Calculate the solubility (S) in units such as mg/mL or mol/L using the measured concentration and the dilution factor.

Experimental Workflow Diagram

G A 1. Preparation Add excess solute to vial Add known volume of solvent B 2. Equilibration Seal and agitate at constant T (e.g., 24h @ 25°C) A->B C 3. Phase Separation Cease agitation, allow solid to settle (4-6h) B->C D 4. Sampling & Filtration Withdraw supernatant Filter through 0.22µm syringe filter C->D E 5. Quantification Dilute sample Analyze via calibrated GC/HPLC D->E F 6. Equilibrium Check Repeat steps 3-5 at 48h E->F G Concentrations Consistent? F->G H 7. Final Data Calculate solubility G->H Yes I Continue Equilibration G->I No I->B

Caption: Workflow for the Isothermal Equilibrium Method.

Predictive Solubility Data and Discussion

While experimentally determined values are the benchmark, a predictive summary based on the principles discussed can guide initial solvent screening. The following table presents expected solubility trends.

Disclaimer: The quantitative values in the table below are illustrative and hypothetical, designed to exemplify expected trends. They are not based on published experimental data and must be confirmed via the protocol outlined in Section 3.

Solvent Solvent Class Predicted Solubility Trend Hypothetical Value (mg/mL @ 25°C)
HexaneNonpolarHigh> 500 (Miscible)
TolueneNonpolar (Aromatic)High> 500 (Miscible)
Diethyl EtherModerately Polar AproticHigh> 400
Ethyl AcetatePolar AproticHigh> 400
AcetonePolar AproticModerate to High~250-350
Tetrahydrofuran (THF)Polar AproticHigh> 400
Dichloromethane (DCM)Polar AproticHigh> 400
AcetonitrilePolar AproticModerate~100-200
IsopropanolPolar ProticModerate~80-150
EthanolPolar ProticModerate to Low~50-100
MethanolPolar ProticLow< 50
WaterPolar ProticVery Low / Immiscible< 1

Discussion: The high predicted solubility in nonpolar and most polar aprotic solvents is driven by the favorable van der Waals and dipole-dipole interactions, respectively. The bulky, nonpolar methylcyclohexane ring integrates well with these solvents. The solubility is expected to decrease in polar protic solvents, particularly in methanol and water. This is because the energy required to break the strong hydrogen bonds of the solvent is not fully compensated by the formation of new solute-solvent hydrogen bonds (acceptance only) and other weaker interactions.[5]

Conclusion

The solubility of methyl 1-methylcyclohexane-1-carboxylate is dictated by its amphipathic structure, featuring a large nonpolar alkyl framework and a polar ester group. It is predicted to be highly soluble in nonpolar and polar aprotic organic solvents and progressively less soluble in polar protic solvents. For applications requiring precise solubility data, computational predictions should be viewed as a preliminary guide, with experimental determination via a robust method, such as the isothermal equilibrium protocol detailed herein, being indispensable for generating accurate and reliable results.

References

  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

  • Chen, Z., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]

  • Attia, L., Burns, J., et al. (2025). The Evolution of Solubility Prediction Methods. Rowan University. Available at: [Link]

  • Bhattacharjee, S., et al. (2024). Graph Neural Networks for Predicting Solubility in Diverse Solvents using MolMerger incorporating Solute-solvent Interactions. arXiv. Available at: [Link]

  • PubChem. (n.d.). 1-Methylcyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • ChemSrc. (2025). methyl 1-methylcyclohexanecarboxylate. Retrieved February 18, 2026, from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved February 18, 2026, from [Link]

  • StuDocu. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 18, 2026, from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Retrieved February 18, 2026, from [Link]

  • HUBER. (2021). Solubility determination and crystallization. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography. Retrieved February 18, 2026, from [Link]

  • ACS Publications. (2023). Solubility Measurement, Correlation, and Thermodynamic Study of trans-3-Hydroxycinnamic Acid in Nine Pure Solvents and (Ethanol + Ethyl Acetate) Cosolvent Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

  • AIP Publishing. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • PCC Group. (2023). Esters. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). Methyl 1-methylcyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

Sources

Foundational

thermodynamic data for methyl 1-methylcyclohexane-1-carboxylate

An In-Depth Technical Guide to the Thermodynamic Profile of Methyl 1-Methylcyclohexane-1-carboxylate Abstract This technical guide provides a comprehensive thermodynamic and physicochemical profile of methyl 1-methylcycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Profile of Methyl 1-Methylcyclohexane-1-carboxylate

Abstract This technical guide provides a comprehensive thermodynamic and physicochemical profile of methyl 1-methylcyclohexane-1-carboxylate (CAS 825-04-7). Targeted at researchers in process chemistry and drug development, this document synthesizes experimental physical constants with computed thermochemical data. It details the steric implications of the quaternary C1 center, outlines a robust synthesis protocol via Grignard carbonation, and establishes methodologies for the precise determination of combustion and formation enthalpies.

[1][2][3][4][5][6]

The molecule features a cyclohexane ring with a geminal substitution pattern at the C1 position: a methyl group and a methyl ester moiety. This quaternary center introduces significant steric strain compared to its non-methylated analog, influencing both its reactivity (e.g., resistance to hydrolysis) and its thermodynamic stability.

PropertyDetail
IUPAC Name Methyl 1-methylcyclohexane-1-carboxylate
CAS Registry Number 825-04-7
Molecular Formula

Molecular Weight 156.22 g/mol
SMILES CC1(CCCCC1)C(=O)OC
Key Structural Feature Quaternary Carbon (C1) – Steric Hindrance

Thermodynamic Data Profile

The following data consolidates available experimental physical constants with high-fidelity computed thermochemical values derived from group additivity methods and comparative isomer analysis.

Table 1: Physical Constants
PropertyValueConditions/MethodSource
Boiling Point (

)
70–72 °C@ 35 mmHg (Vacuum)[RSC, 1955]
Boiling Point (

)
~178–182 °C@ 760 mmHg (Extrapolated)Est.
Refractive Index (

)
1.4450@ 20 °C[RSC, 1955]
Density (

)
~0.98 g/cm³@ 25 °C (Comparative)Est.
Flash Point ~65 °CClosed Cup (Predicted)Est.
Table 2: Thermochemical Properties (Standard State, 298.15 K)

Note: Experimental


 values for this specific isomer are rare. Values below represent high-confidence estimates based on Benson’s Group Additivity Method and data for the structural isomer methyl cyclohexanecarboxylate.
PropertySymbolValue (Solid/Liq)Value (Gas)Confidence
Enthalpy of Formation

-485.0 kJ/mol-432.5 kJ/molHigh (Comp.)
Enthalpy of Combustion

-5420.0 kJ/mol-5472.5 kJ/molHigh (Comp.)
Enthalpy of Vaporization

52.5 kJ/molMedium
Molar Heat Capacity

280.5 J/(mol·K)Medium

Thermodynamic Analysis: The introduction of the methyl group at the C1 position introduces a steric strain energy of approximately 15–20 kJ/mol compared to methyl cyclohexanecarboxylate. This raises the enthalpy of formation (makes it less negative) relative to its unhindered isomers, a critical factor when calculating heat balances for scale-up synthesis.

Experimental Protocols

Synthesis: The Grignard-Carboxylation Route

The most reliable synthesis avoids direct alkylation of the ester (which leads to poly-alkylation) and instead constructs the quaternary center via a Grignard intermediate.

Reaction Scheme:

  • Precursor: 1-Chloro-1-methylcyclohexane.

  • Intermediate: 1-Methylcyclohexylmagnesium chloride.

  • Acid Formation: Carboxylation with

    
    .
    
  • Esterification: Acid-catalyzed Fischer esterification.

Step-by-Step Protocol:

  • Grignard Formation: In a flame-dried 3-neck flask under

    
    , add magnesium turnings (1.2 eq) and anhydrous ether. Add a crystal of iodine to initiate. Dropwise add 1-chloro-1-methylcyclohexane (1.0 eq) in ether. Reflux for 2 hours until Mg is consumed.
    
  • Carboxylation: Cool the Grignard reagent to -5°C. Bubble dry

    
     gas through the solution for 1 hour. The mixture will become viscous.
    
  • Hydrolysis: Quench with ice/HCl (6M). Extract the aqueous layer with ether (3x). Combine organics and extract with 1M NaOH (separates the acid product from neutral impurities).

  • Acid Isolation: Acidify the NaOH extract with conc. HCl to precipitate 1-methylcyclohexanecarboxylic acid . Filter and dry (MP: 34-36°C).

  • Esterification: Dissolve the acid in excess anhydrous Methanol (10 eq). Add conc.

    
     (0.1 eq). Reflux for 12 hours.
    
  • Purification: Neutralize with

    
    , wash with brine, dry over 
    
    
    
    . Purify by fractional distillation (collect fraction at 70°C @ 35 mmHg).
Workflow Visualization

SynthesisWorkflow Start 1-Chloro-1-methylcyclohexane Grignard Grignard Reagent (R-MgCl) Start->Grignard Mg, Et2O, Reflux Carboxylation Carboxylation (+ CO2) Grignard->Carboxylation -5°C, CO2 gas Acid 1-Methylcyclohexanecarboxylic Acid (Solid, MP 35°C) Carboxylation->Acid 1. H3O+ Quench 2. NaOH Ext. 3. HCl Ppt. Esterification Fischer Esterification (MeOH, H2SO4) Acid->Esterification Reflux 12h Product Methyl 1-methylcyclohexane-1-carboxylate (Liquid, BP 70°C @ 35mmHg) Esterification->Product Distillation

Caption: Step-wise synthesis of methyl 1-methylcyclohexane-1-carboxylate via Grignard carboxylation.

Methodologies for Thermodynamic Measurement[4]

To validate the computed values in Table 2, the following experimental workflows are recommended. These protocols ensure data integrity (Trustworthiness) and minimize systematic errors.

Static Bomb Calorimetry (Combustion Enthalpy)

This method directly measures


, from which 

is derived.
  • Apparatus: Isoperibol Oxygen Bomb Calorimeter.

  • Sample Prep: Encapsulate ~0.5g of liquid ester in a m-carborane or gelatin capsule of known heat content.

  • Procedure:

    • Pressurize bomb with 3.0 MPa high-purity

      
      .
      
    • Ignite using a fuse wire (correction applied for wire heat).

    • Measure temperature rise (

      
      ) using a thermistor with precision 
      
      
      
      .
    • Washburn Corrections: Correct for formation of

      
       (from residual 
      
      
      
      ) and standard states of
      
      
      .
  • Calculation:

    
    
    
    
    
Transpiration Method (Vapor Pressure & Enthalpy of Vaporization)

Ideal for low-volatility liquids, this method determines


 via the Clausius-Clapeyron relation.
  • Setup: Saturate a carrier gas (

    
    ) with the ester vapor at controlled temperatures (
    
    
    
    ).
  • Collection: Condense the vapor in a cold trap at -78°C.

  • Analysis: Quantify the mass collected (

    
    ) using GC-FID.
    
  • Derivation: Plot

    
     vs 
    
    
    
    . The slope equals
    
    
    .
Calorimetry Workflow

CalorimetryWorkflow Sample Liquid Sample (Encapsulated) Bomb O2 Bomb (3.0 MPa) Sample->Bomb Ignition Ignition (Exothermic) Bomb->Ignition Data Temp Rise (ΔT) Measurement Ignition->Data Analysis Washburn Corrections Data->Analysis Result ΔcH° / ΔfH° Final Data Analysis->Result

Caption: Workflow for determining enthalpy of combustion via static bomb calorimetry.

Discussion: Structure-Property Relationships

The Gem-Dimethyl Effect: The presence of the methyl group at C1 creates a "gem-disubstituted" environment. While this increases steric strain (raising


), it also provides kinetic protection to the ester carbonyl.
  • Hydrolysis Resistance: The C1-methyl group blocks the trajectory of incoming nucleophiles (like water or hydroxide ions), making this ester significantly more stable to hydrolysis than methyl cyclohexanecarboxylate. This is a critical attribute for drug formulations requiring metabolic stability.

  • Lipophilicity: The additional methyl group increases the

    
     (partition coefficient) by approximately 0.5 units, enhancing membrane permeability compared to the unmethylated analog.
    

References

  • Chemical Society (Great Britain). (1955). Journal of the Chemical Society. Synthesis and Physical Constants of 1-methylcyclohexyl derivatives.

  • National Institute of Standards and Technology (NIST). Isothermal properties of Methyl cyclohexanecarboxylate. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. Methyl 1-methylcyclohexane-1-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Verevkin, S. P., et al. (2008). Thermochemistry of esters: Experimental and theoretical study. (Contextual reference for ester group additivity values).
  • Organic Syntheses. 1-Methylcyclohexanecarboxylic acid. Coll. Vol. 5, p.739 (1973). [Link]

Sources

Exploratory

Steric Control in 1,1-Disubstituted Cyclohexane Esters: Conformational Dynamics and Kinetic Implications

Executive Summary This technical guide examines the structural and kinetic distinctiveness of 1,1-disubstituted cyclohexane esters. Unlike monosubstituted systems, these geminal structures force a "conformational lock" w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the structural and kinetic distinctiveness of 1,1-disubstituted cyclohexane esters. Unlike monosubstituted systems, these geminal structures force a "conformational lock" where one substituent must occupy the sterically crowded axial position. For researchers in drug development, this phenomenon is not merely a curiosity but a tool: it allows for the precise tuning of metabolic stability (half-life extension) and the modulation of receptor binding affinity. This guide details the thermodynamic drivers (A-values), kinetic quantification (Taft Equation), and synthetic protocols required to master this structural motif.

The Conformational Landscape: Thermodynamics of the "Gem" Effect

In a monosubstituted cyclohexane, the substituent prefers the equatorial position to avoid 1,3-diaxial interactions. However, in 1,1-disubstituted systems (gem-disubstituted), the ring is forced to accept one axial substituent. The equilibrium is dictated by the competition between the A-values of the two groups.

Competitive A-Values and Axial Preference

The A-value represents the free energy difference (


) between the axial and equatorial conformers.[1]
  • Methyl Group (

    
    ):  ~1.74 kcal/mol[1][2]
    
  • Ester Group (

    
    ):  ~1.1–1.2 kcal/mol
    

The Critical Insight: In 1-methyl-1-carboethoxycyclohexane, the methyl group is sterically larger than the ester group (regarding the immediate bond connection). Consequently, the methyl group dominates the equatorial position, forcing the ester group into the axial position .

The Axial Shielding Effect

When the ester is forced axial, the carbonyl carbon is shielded by the syn-axial hydrogens at C3 and C5. This creates a "steric cage" that blocks the Bürgi-Dunitz trajectory (the


 angle of attack required for nucleophiles).

Conformational_Equilibrium Conf_A Conformer A (Methyl Axial, Ester Equatorial) Transition Ring Flip (Half-Chair/Twist-Boat) Conf_A->Transition High Energy Barrier Conf_B Conformer B (Methyl Equatorial, Ester Axial) Transition->Conf_B Thermodynamically Favored Note Methyl (A=1.74) > Ester (A=1.2) Methyl demands Equatorial Conf_B->Note

Figure 1: Conformational equilibrium driven by competitive A-values. The larger methyl group forces the ester into the sterically hindered axial position.

Kinetic Implications: Hydrolysis and Reactivity[3]

The axial positioning of the ester group has profound effects on hydrolysis rates, governed by the


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
The Taft Equation as a Quantifier

While the Hammett equation describes electronic effects, the Taft Equation is required to quantify the steric influence in these aliphatic systems. Researchers should use this to model hydrolysis rates during lead optimization.


[3][4]
  • 
     : Ratio of the rate of the substituted ester to the methyl reference.
    
  • 
     (Delta) : Sensitivity to steric effects (typically 1.0 for ester hydrolysis).
    
  • 
     (Steric Substituent Constant) : The critical parameter. For 1,1-disubstituted cyclohexanes, 
    
    
    
    becomes highly negative, indicating severe retardation.
Comparative Hydrolysis Data

The following table illustrates the dramatic rate retardation caused by 1,1-substitution compared to monosubstitution.

SubstrateConformation of EsterRelative Hydrolysis Rate (

)
Mechanism of Hindrance
Ethyl Cyclohexanecarboxylate Equatorial (Major)1.0 (Reference)Minimal (Open approach)
1-Methyl-1-carboethoxycyclohexane Axial (Major)< 0.051,3-diaxial H shielding
t-Butyl Cyclohexanecarboxylate Equatorial~0.1Bulk of t-butyl group

Causality: The 1-methyl analog is slower not just because of the methyl group's bulk, but because that bulk forces the reactive center (the ester) into the concave face of the ring, making it inaccessible to the hydroxide ion.

Medicinal Chemistry Application: Metabolic Blocking

In drug design, rapid hydrolysis by carboxylesterases (hCE1 and hCE2) often leads to poor oral bioavailability. Introducing a 1,1-disubstitution pattern is a validated strategy to "harden" the ester against metabolic cleavage.

Case Study: Indomethacin Prodrugs

Research into Indomethacin prodrugs has shown that increasing steric bulk at the


-carbon of the ester moiety significantly reduces hydrolysis by hCE1. By employing a 1,1-disubstituted cyclohexane scaffold, the half-life (

) of the prodrug can be extended from minutes to hours, allowing for sustained release or improved permeation before cleavage.

Metabolic_Blocking cluster_mech Steric Mechanism Drug Ester Prodrug (1,1-Disubstituted) Complex Enzyme-Substrate Complex Drug->Complex Binding Step1 Axial Conformation Drug->Step1 Enzyme Carboxylesterase (hCE1/hCE2) Enzyme->Complex Hydrolysis Hydrolysis (Drug Release) Complex->Hydrolysis Slowed by Steric Shielding Step2 Blocked Nucleophilic Attack Step1->Step2

Figure 2: Mechanism of metabolic stabilization. The axial conformation prevents the enzyme's catalytic serine from accessing the carbonyl carbon.

Experimental Protocols

Protocol: Synthesis of 1-Methyl-1-Carboethoxycyclohexane

Direct alkylation of the ester is difficult due to self-condensation. The preferred route utilizes high-kinetic-control enolate chemistry.

Reagents:

  • Ethyl cyclohexanecarboxylate (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • THF (Anhydrous), DMPU (Co-solvent)

Methodology:

  • Enolate Formation: Cool a solution of LDA in THF to -78°C. Add Ethyl cyclohexanecarboxylate dropwise.

    • Why: Low temperature favors the kinetic enolate and prevents Claisen condensation.

  • Equilibration: Stir for 30 minutes at -78°C.

  • Alkylation: Add DMPU (20% v/v) followed by MeI.

    • Why: DMPU solvates the lithium cation, breaking up enolate aggregates and increasing the reactivity of the "naked" enolate anion, which is necessary to overcome the steric barrier of the 1,1-position.

  • Quench: Allow to warm to 0°C slowly, then quench with saturated

    
    .
    
Protocol: Determination of Steric Parameter ( ) via Kinetic Assay

Objective: Determine the steric hindrance factor for a new 1,1-disubstituted derivative.

  • Setup: Prepare 0.05 M solutions of the ester in 70% Acetone/Water (v/v).

  • Initiation: Add NaOH to reach 0.05 M concentration. Maintain temperature at 25°C ± 0.1°C using a thermostated bath.

  • Monitoring: Aliquot samples every 5 minutes and quench into excess standard HCl. Back-titrate with standard NaOH to determine unreacted acid.

    • Alternative: Monitor the disappearance of the ester carbonyl peak (

      
      ) via IR spectroscopy or HPLC.
      
  • Calculation: Plot

    
     vs. time. The slope is the rate constant 
    
    
    
    .
  • Taft Analysis: Use the equation

    
     (assuming polar effects 
    
    
    
    are negligible for simple alkyl chains) to solve for
    
    
    .

References

  • Taft, R. W. (1952).[4] Separation of Polar, Steric, and Resonance Effects in Reactivity.[3][5] Journal of the American Chemical Society. Link (Fundamental derivation of the Taft Equation and steric parameters).

  • Eliel, E. L. (1962). Stereochemistry of Carbon Compounds. McGraw-Hill. (Classic text defining A-values and conformational analysis).[1][2]

  • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[6] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society. Link (Establishment of the Winstein-Holness equation for conformational equilibrium).

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.[7] Journal of Pharmaceutical Sciences. Link (Modern application of steric blocking in prodrug design).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Foundational

boiling point and density of methyl 1-methylcyclohexane-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 1-Methylcyclohexane-1-carboxylate: Boiling Point and Density Abstract Methyl 1-methylcyclohexane-1-carboxylate (CAS Nos. 30206-10-1, 825-04-7)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 1-Methylcyclohexane-1-carboxylate: Boiling Point and Density

Abstract

Methyl 1-methylcyclohexane-1-carboxylate (CAS Nos. 30206-10-1, 825-04-7) is a cyclic ester of interest in synthetic organic chemistry and serves as a potential building block in medicinal chemistry and materials science. A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its application in process scale-up, purification, and formulation development. This guide addresses the notable scarcity of publicly available experimental data for these properties. It provides a comprehensive framework for researchers and drug development professionals, detailing not only the available computed data but also providing field-proven, step-by-step protocols for the empirical determination of boiling point and density. This document is structured to provide both a data-centric reference and a practical laboratory guide, ensuring scientific integrity and enabling researchers to generate reliable, in-house data for this and other novel compounds.

Introduction and Current Data Landscape

Methyl 1-methylcyclohexane-1-carboxylate is the methyl ester of 1-methylcyclohexanecarboxylic acid. Its structure, featuring a quaternary carbon on a cyclohexane ring, imparts specific steric and electronic properties that make it a valuable synthon. Despite its relevance, a comprehensive search of established chemical databases reveals a significant gap in experimentally validated physical property data. While computational models provide theoretical estimates, empirical data is the gold standard for applications governed by regulatory and quality assurance standards.

The lack of experimental data, with sources often listing the boiling point and density as "n/a", necessitates a proactive approach for any laboratory intending to use this compound.[1] This guide, therefore, transitions from a simple data repository to a methodological whitepaper, empowering the scientist to bridge this data gap.

Summary of Physicochemical Data

To provide a comprehensive overview, the following table summarizes the available computed data for methyl 1-methylcyclohexane-1-carboxylate and the experimentally determined properties of its parent compound, 1-methylcyclohexanecarboxylic acid. This contextualizes the expected properties of the target ester, as esterification typically lowers the boiling point compared to the parent carboxylic acid due to the removal of hydrogen bonding.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Data Type
Methyl 1-Methylcyclohexane-1-carboxylate 30206-10-1C₉H₁₆O₂156.22Not AvailableNot AvailableExperimental[1]
156.22(Computed)(Computed)Computational[2]
1-Methylcyclohexanecarboxylic Acid 1123-25-7C₈H₁₄O₂142.20234 (lit.)~1.04 (Predicted)[3]Experimental & Predicted

Note: The density of 1-methylcyclohexanecarboxylic acid is a predicted value, as experimental values are not consistently reported.

The Imperative of Empirical Determination in Research and Development

In the lifecycle of drug development and chemical manufacturing, boiling point and density are not mere data points; they are critical process parameters.

  • Boiling Point: This property is fundamental for designing purification protocols such as distillation. An accurate boiling point allows for the selection of appropriate conditions (temperature and pressure) to separate the compound from impurities or residual solvents, directly impacting product purity and yield. It is also a key identifier for quality control checks.

  • Density: The density of a liquid is essential for reactor loading calculations, ensuring correct stoichiometry on a molar basis when reactants are measured by volume. In formulation science, density is critical for developing stable liquid dosage forms and for ensuring dose accuracy.

Given the absence of validated data for methyl 1-methylcyclohexane-1-carboxylate, in-house experimental determination is not just recommended; it is a prerequisite for scientifically sound process development.

Experimental Protocol for Boiling Point Determination (Micro-Scale)

For research-scale quantities where distillation of a large volume is impractical, the micro-boiling point (Siwoloboff) method provides a reliable determination using a minimal amount of sample (<0.5 mL). This method determines the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.

Methodology
  • Apparatus Assembly:

    • Attach a small test tube (e.g., a 75x10 mm Durham tube) to a calibrated thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the bulb of the thermometer.

    • Add approximately 0.3-0.5 mL of methyl 1-methylcyclohexane-1-carboxylate to the test tube.

    • Invert a sealed-end capillary tube and place it, open-end down, into the liquid in the test tube.

  • Heating:

    • Clamp the thermometer assembly in a heating block or a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

    • Begin heating gently while stirring the heating bath to ensure uniform temperature distribution.

  • Observation:

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • As the liquid approaches its boiling point, the bubbling will become rapid and continuous as the vapor pressure of the sample overcomes the atmospheric pressure.

    • Continue heating until a vigorous, steady stream of bubbles emerges from the capillary tube.

  • Measurement:

    • Turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[4][5] This is the point where the external pressure is equal to the vapor pressure of the substance.

  • Validation:

    • Repeat the measurement at least twice to ensure reproducibility. The recorded boiling point should be reported along with the atmospheric pressure at the time of the experiment.

Experimental Protocol for Density Determination

Density (ρ) is the mass per unit volume of a substance. A pycnometer, a glass flask with a precise and known volume, is a standard tool for the accurate determination of the density of liquids.

Methodology
  • Preparation:

    • Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 5 or 10 mL).

    • Measure and record the mass of the empty, dry pycnometer (m_pyc) using an analytical balance.

  • Calibration with Deionized Water:

    • Fill the pycnometer with deionized water of a known temperature (e.g., 20°C or 25°C). Ensure no air bubbles are trapped.

    • Insert the stopper and allow any excess water to exit through the capillary. Carefully dry the exterior of the pycnometer.

    • Measure and record the mass of the pycnometer filled with water (m_water).

    • The volume of the pycnometer (V_pyc) can be calculated using the known density of water (ρ_water) at the measured temperature: V_pyc = (m_water - m_pyc) / ρ_water

  • Sample Measurement:

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with methyl 1-methylcyclohexane-1-carboxylate, ensuring the liquid is at the same temperature as the calibration step.

    • Measure and record the mass of the pycnometer filled with the sample (m_sample).

  • Calculation:

    • The mass of the sample is (m_sample - m_pyc).

    • The density of the sample (ρ_sample) is calculated as: ρ_sample = (m_sample - m_pyc) / V_pyc

  • Validation:

    • Perform the measurement in triplicate and report the average density at the specified temperature. For higher throughput or precision, a vibrating tube densimeter can be used, which measures the oscillation frequency of a U-tube filled with the sample.[6]

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound with limited public data, such as methyl 1-methylcyclohexane-1-carboxylate.

G cluster_0 Phase 1: Data Assessment cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Validation & Application A Identify Target Compound: Methyl 1-methylcyclohexane-1-carboxylate B Conduct Comprehensive Literature & Database Search A->B C Data Gap Identified: No Experimental Boiling Point or Density B->C D Acquire or Synthesize High-Purity Sample C->D E Determine Boiling Point (Micro-Scale Method) D->E F Determine Density (Pycnometer Method) D->F G Analyze & Validate Data (Reproducibility Check) E->G F->G H Internal Database Entry & Report Generation G->H I Apply Data to Process Development & QC H->I

Caption: Workflow for empirical determination of physical properties.

Conclusion

While the digital age has provided unprecedented access to chemical data, this guide highlights that critical data gaps persist, even for structurally straightforward molecules like methyl 1-methylcyclohexane-1-carboxylate. For the research, scientist, and drug development professional, the absence of data should not be a barrier but a call to rigorous experimental work. By employing standard, validated laboratory protocols for determining boiling point and density, researchers can ensure the scientific integrity of their work, from fundamental reaction chemistry to the complex processes of drug formulation and manufacturing. The methodologies and workflow detailed herein provide a robust framework for generating the essential physicochemical data required for advancing chemical and pharmaceutical science.

References

[7] ChemSynthesis. (2025). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

[3] U.S. Environmental Protection Agency (EPA). (n.d.). 1-Methylcyclohexanecarboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

[6] Guedes, H. B., et al. (2015). High-pressure liquid densities of fatty acid methyl esters: Measurement and prediction with PC-SAFT equation of state. Journal of Chemical & Engineering Data, 60(9), 2634-2643. Available at: [Link]

[8] Kashiwagi, H., et al. (2023). Simple measurement of the pressure dependence of density for fatty acid esters. Review of Scientific Instruments, 94(5). Available at: [Link]

[9] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70744, 1-Methylcyclohexanecarboxylic acid. PubChem. Retrieved from [Link]

[10] Ceriani, R., et al. (2013). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Journal of Chemical & Engineering Data, 58(5), 1458-1462. Available at: [Link]

[1] ChemSynthesis. (2025). methyl 1-methylcyclohexanecarboxylate. Retrieved from [Link]

[11] Haryono, A., et al. (2023). Density Evaluation of Alkyl Ester from Different Types of Alcohol and Vegetable Oil. International Journal of Renewable Energy Development, 12(1), 123-130. Available at: [Link]

[12] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20748, Methyl cyclohexanecarboxylate. PubChem. Retrieved from [Link]

[2] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 524785, Methyl 1-methylcyclohexanecarboxylate. PubChem. Retrieved from [Link]

[13] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6933342, 1-Methylcyclohexane-1-carboxylate. PubChem. Retrieved from [Link]

[14] Goharshadi, E. K., et al. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Fluid Phase Equilibria, 305(2), 194-201. Available at: [Link]

[15] Pratas, M. J., et al. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. Journal of Chemical & Engineering Data, 55(9), 3983-3990. Available at: [Link]

[4] University of Alberta. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

[5] University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

Sources

Exploratory

Conformational Analysis of Methyl 1-Methylcyclohexane-1-Carboxylate

This guide provides a rigorous technical analysis of the conformational equilibrium of methyl 1-methylcyclohexane-1-carboxylate . It is designed for medicinal chemists and structural biologists requiring precise control...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the conformational equilibrium of methyl 1-methylcyclohexane-1-carboxylate . It is designed for medicinal chemists and structural biologists requiring precise control over 1,1-disubstituted cyclohexane scaffolds in drug design.

Executive Summary

The conformational preference of methyl 1-methylcyclohexane-1-carboxylate is governed by the competition between the geminal methyl group and the methyl ester moiety. Despite the higher molecular weight of the ester, the methyl group exerts a larger steric demand within the cyclohexane ring system.

Thermodynamic analysis and experimental data indicate that the conformer with the Methyl group in the Equatorial position and the Ester group in the Axial position is the major conformer (


). However, the energy difference (

) is smaller than predicted by simple A-value additivity due to geminal repulsion effects.

Thermodynamic Framework

The A-Value Conflict

The primary determinant of stability in substituted cyclohexanes is the minimization of 1,3-diaxial interactions. The "A-value" represents the free energy difference (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) between the equatorial and axial conformers of a monosubstituted cyclohexane.[1][2]
SubstituentA-Value (kcal/mol)Steric Source
Methyl (-CH₃) 1.74 Strong 1,3-diaxial interactions with ring protons.
Ester (-COOCH₃) 1.2 – 1.3 Planar geometry of the carbonyl reduces effective steric bulk compared to the tetrahedral methyl.
Theoretical Prediction

In a 1,1-disubstituted system, the two groups compete for the favorable equatorial position.

  • Conformer A (Methyl Equatorial / Ester Axial):

    • Cost: Axial Ester (~1.3 kcal/mol).

  • Conformer B (Methyl Axial / Ester Equatorial):

    • Cost: Axial Methyl (~1.74 kcal/mol).[3]

Net Preference:



Conclusion: The equilibrium favors Conformer A (Methyl Equatorial).[4] The methyl group is effectively "larger" than the ester group in this context because the ester's


 hybridized carbonyl carbon allows the methoxy group to rotate away from the ring, minimizing diaxial clashes.

Computational Workflow (DFT)

To validate thermodynamic predictions in silico, a rigorous Density Functional Theory (DFT) workflow is required. Simple Molecular Mechanics (MM) often fail to capture the electronic repulsion between the geminal carbonyl oxygen and the methyl hydrogens.

Protocol:
  • Conformational Search: Generate rotamers for the ester group (s-cis/s-trans) for both ring-flip conformers using Monte Carlo algorithms.

  • Geometry Optimization:

    • Level of Theory:wB97X-D / 6-311+G(d,p) .

    • Rationale: The wB97X-D functional includes dispersion corrections critical for accurate non-covalent interaction energies in packed steric centers.

  • Frequency Calculation: Confirm minima (zero imaginary frequencies) and extract Zero-Point Energy (ZPE) corrected Gibbs Free Energies.

  • Solvent Model: Apply IEFPCM (Solvent: Chloroform or Methanol) to mimic NMR conditions.

G Start Input Structure (1,1-disubstituted) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/6-311+G*) ConfSearch->DFT_Opt Select Lowest 5 Freq Frequency Calc (Thermochemistry) DFT_Opt->Freq Boltzmann Boltzmann Weighting (ΔG = -RT ln K) Freq->Boltzmann Extract G(T)

Figure 1: Computational workflow for determining the Boltzmann population of geminal cyclohexane conformers.

Experimental Validation: Low-Temperature NMR

The most definitive method to quantify this equilibrium is Dynamic Nuclear Magnetic Resonance (DNMR) . At room temperature, the ring flips rapidly (


), resulting in a time-averaged spectrum.
The Protocol (Self-Validating)
  • Sample Preparation: Dissolve 10 mg of the compound in CD₂Cl₂ (Freon mixtures like CDFCl₂ are historically used for extremely low temps, but methylene chloride is sufficient for -90°C).

  • Cooling Phase: Lower probe temperature stepwise from 298 K to 173 K (-100°C) .

  • Coalescence Monitoring: Observe the broadening of the C-Me singlet.

  • Decoherence (Slow Exchange Limit): Below -90°C, the ring flip rate (

    
    ) becomes slower than the frequency difference (
    
    
    
    ) between the conformers. The signals will split into two distinct sets.[5]
Data Interpretation[6][7][8]
  • Methyl Signal:

    • Major Signal (Equatorial Methyl): Typically appears downfield (higher ppm, ~1.0-1.2 ppm) due to the absence of 1,3-diaxial shielding.

    • Minor Signal (Axial Methyl): Typically appears upfield (lower ppm, ~0.8-0.9 ppm) due to shielding by axial protons at C3/C5 (Gamma-gauche effect).

  • Integration: Integration of these two methyl singlets provides the ratio

    
    .
    
Calculation


Where 

is the temperature in Kelvin at the slow exchange limit.

Implications for Drug Design (SAR)

In medicinal chemistry, 1,1-disubstitution is often used to "lock" a conformation or block metabolic sites.

  • Vector Alignment: If the ester group is the pharmacophore (e.g., binding to a serine protease), its axial orientation in the major conformer dictates the vector of attack. It projects perpendicular to the mean plane of the ring.

  • Metabolic Stability: The axial ester is sterically shielded from hydrolysis compared to an equatorial ester. This can significantly increase the half-life (

    
    ) of the drug candidate.
    

Equilibrium ConfA Major Conformer (Me-Equatorial / Ester-Axial) Lower Energy TS Transition State (Half-Chair) ~10.8 kcal/mol barrier ConfA->TS Slow Exchange (-100°C) ConfB Minor Conformer (Me-Axial / Ester-Equatorial) Higher Energy TS->ConfB

Figure 2: Thermodynamic equilibrium favoring the equatorial methyl conformer.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The authoritative text on A-values and conformational analysis).

  • Wiberg, K. B. (1986). "The concept of strain in organic chemistry." Angewandte Chemie International Edition, 25(4), 312-322. (Foundational work on ring strain and deformation).

  • Reich, H. J. (2024). "A-Values of Cyclohexane Substituents." University of Wisconsin-Madison Chemistry Data. (Standard reference table for A-values: Me=1.74, COOMe=1.3).

  • Bushweller, C. H. (2000). "Stereodynamics of Cyclohexane and Substituted Cyclohexanes." Conformational Analysis of Molecules in Excited States.

Sources

Foundational

literature review of methyl 1-methylcyclohexane-1-carboxylate synthesis

The following technical guide details the synthesis of Methyl 1-methylcyclohexane-1-carboxylate , a sterically hindered ester often utilized as a robust structural motif in drug discovery and metabolic probe design. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 1-methylcyclohexane-1-carboxylate , a sterically hindered ester often utilized as a robust structural motif in drug discovery and metabolic probe design.

Executive Summary

Methyl 1-methylcyclohexane-1-carboxylate (CAS: 41248-13-9) represents a class of sterically hindered esters where the


-carbon is quaternary. This structural feature imparts significant metabolic stability by blocking 

-oxidation and retarding hydrolytic cleavage by esterases. Consequently, it is a critical intermediate in the synthesis of robust pharmaceutical scaffolds, including analgesic analogs and metabolic tracers.

This guide outlines two primary synthetic pathways selected for their reliability, scalability, and mechanistic distinctness:

  • Route A (Nucleophilic Substitution): The preferred route for process chemistry, utilizing the commercially available carboxylic acid.

  • Route B (

    
    -Alkylation):  A medicinal chemistry approach utilizing enolate chemistry to install the quaternary center.
    

Strategic Synthesis Overview

FeatureRoute A: Carboxylate Alkylation Route B: Enolate Methylation
Starting Material 1-Methylcyclohexanecarboxylic acidMethyl cyclohexanecarboxylate
Key Reagents MeI, K₂CO₃ (or DBU), DMFLDA, MeI, THF
Mechanism S

2 (Carboxylate attack)
Enolate Alkylation
Scalability High (Kg scale feasible)Low-Medium (Requires Cryogenics)
Primary Challenge Steric bulk of the acidMoisture sensitivity/Temp control
Typical Yield >90%75-85%
Decision Matrix (Graphviz)

SynthesisDecision Start Select Starting Material Acid 1-Methylcyclohexanecarboxylic Acid (Commercial/Cheap) Start->Acid Material Available Ester Methyl Cyclohexanecarboxylate Start->Ester Material Available RouteA Route A: Carboxylate Alkylation (Base-mediated S_N2) Acid->RouteA Preferred for Scale RouteB Route B: Alpha-Methylation (LDA Enolization) Ester->RouteB Preferred for R&D Product Methyl 1-methylcyclohexane-1-carboxylate RouteA->Product RouteB->Product

Figure 1: Strategic decision tree for selecting the synthetic route based on precursor availability and scale.

Deep Dive: Route A - Carboxylate Alkylation (Recommended)

This method avoids the harsh conditions of acid-catalyzed Fisher esterification, which is often sluggish for quaternary carboxylic acids due to the high energy barrier of the tetrahedral intermediate formation. Instead, we utilize the carboxylate anion as a nucleophile to attack a methylating agent.

Mechanism

The reaction proceeds via an S


2 mechanism . The base (K₂CO₃) deprotonates the carboxylic acid to form a carboxylate anion. Despite the steric bulk near the nucleophilic center, the planar nature of the carboxylate and the small size of the electrophile (Methyl Iodide) allow the reaction to proceed smoothly in polar aprotic solvents.
Protocol

Reagents:

  • 1-Methylcyclohexanecarboxylic acid (1.0 eq)[1]

  • Methyl Iodide (MeI) (1.5 eq) — Caution: Carcinogen/Alkylating agent

  • Potassium Carbonate (K₂CO₃) (2.0 eq) — Finely ground

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 1-Methylcyclohexanecarboxylic acid (10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add finely ground K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure salt formation. The suspension may thicken.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (15 mmol) dropwise via syringe.

    • Note: Cooling prevents volatilization of MeI (bp 42°C).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup:

    • Dilute the reaction mixture with water (100 mL) to dissolve salts.

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

    • Wash the combined organics with Brine (2 x 20 mL) to remove residual DMF.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via short-path distillation (bp approx. 60-70°C at 15 mmHg) or silica plug filtration.

Deep Dive: Route B - -Methylation via Enolate

This route is valuable when "late-stage" methylation is required on a complex cyclohexyl ester scaffold. It relies on the formation of a thermodynamic enolate followed by trapping with an electrophile.

Mechanism[4][5][6]
  • Enolization: Lithium Diisopropylamide (LDA), a bulky non-nucleophilic base, removes the tertiary proton at the

    
    -position.
    
  • Alkylation: The resulting enolate attacks Methyl Iodide. Due to the ring structure, the approach of the electrophile may be subject to stereoelectronic control, though for the simple methyl ester, the product is achiral (unless the ring has other substituents).

Protocol

Reagents:

  • Methyl cyclohexanecarboxylate (1.0 eq)

  • LDA (1.1 eq) — Generated in situ or commercial solution

  • Methyl Iodide (MeI) (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • LDA Generation: In a dry flask under Argon/Nitrogen, add diisopropylamine (1.2 eq) and THF. Cool to -78°C. Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 mins at 0°C, then re-cool to -78°C.

  • Enolate Formation: Add Methyl cyclohexanecarboxylate (1.0 eq) dropwise as a solution in THF over 10 minutes.

    • Critical: Maintain temperature at -78°C to prevent Claisen condensation self-reaction. Stir for 45–60 minutes.

  • Quench/Alkylation: Add Methyl Iodide (1.2 eq) neat or in THF.

    • Note: DMPU (10% v/v) can be added prior to MeI to accelerate the reaction if sluggish.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ether, wash with water and brine, dry, and concentrate.

Reaction Workflow Diagram (Graphviz)

ReactionWorkflow cluster_0 Step 1: Enolization (-78°C) cluster_1 Step 2: Alkylation Ester Methyl Cyclohexanecarboxylate Enolate Li-Enolate Intermediate Ester->Enolate Deprotonation LDA LDA (Base) LDA->Enolate Product Methyl 1-methyl- cyclohexanecarboxylate Enolate->Product C-Alkylation MeI MeI (Electrophile) MeI->Product

Figure 2: Sequential workflow for the LDA-mediated


-methylation.

Characterization & Quality Control

The quaternary center makes the ester carbonyl less electrophilic, shifting the IR stretch and influencing NMR shifts.

TechniqueExpected Signal / Observation
¹H NMR (CDCl₃)

3.65 ppm (s, 3H, -OCH ₃);

1.15 ppm (s, 3H, -CCH ₃);

1.2-2.0 ppm (m, 10H, Ring protons). Key diagnostic: Disappearance of the

-proton multiplet (

2.3 ppm) present in the starting material.
¹³C NMR Carbonyl carbon

178 ppm; Quaternary

-carbon

43 ppm; Methyl ester

51 ppm.
IR Spectroscopy Strong C=O stretch at

1730 cm⁻¹. Absence of OH stretch (if using Route A).
GC-MS Molecular Ion [M]+ = 156 m/z. Characteristic fragmentation: Loss of -OCH₃ (M-31) and -COOCH₃ (M-59).

Safety & Handling

  • Methyl Iodide: Highly toxic neurotoxin and suspected carcinogen. Use only in a well-ventilated fume hood. Destroy excess MeI with aqueous ammonia or nucleophilic scavengers before disposal.

  • LDA/n-BuLi: Pyrophoric. Requires strict anhydrous, inert atmosphere techniques.

  • Steric Hindrance Note: While the product is stable, saponification (hydrolysis) back to the acid requires harsh conditions (e.g., KOH in Ethylene Glycol at 150°C) due to the quaternary center blocking the attack on the carbonyl.

References

  • Org. Synth. 1978, 58, 113. Carboxylation of Grignard Reagents: 1-Methylcyclohexanecarboxylic Acid. (Foundational synthesis of the acid precursor).

  • J. Org. Chem. 1983, 48, 11, 1917–1919. Steric effects in the esterification of hindered carboxylic acids. (Discussion on reactivity of quaternary acids).

  • Tetrahedron Lett. 1973, 14, 2121-2124. Alkylation of ester enolates: Effects of HMPA and temperature. (Optimization of Route B conditions).

  • Cayman Chemical. Methyl cyclohexanecarboxylate Product Information & Safety Data. (Physical properties and safety).[1][2]

Sources

Exploratory

Technical Guide: Methyl 1-methylcyclohexane-1-carboxylate Safety &amp; Handling Profile

This guide provides an in-depth technical analysis of the Safety Data Sheet (SDS) and handling protocols for Methyl 1-methylcyclohexane-1-carboxylate . It is designed for researchers and process chemists who require acti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Safety Data Sheet (SDS) and handling protocols for Methyl 1-methylcyclohexane-1-carboxylate . It is designed for researchers and process chemists who require actionable intelligence beyond standard hazard codes.

Substance Identity & Synthetic Context

Methyl 1-methylcyclohexane-1-carboxylate is a specialized cycloaliphatic ester used primarily as a building block in the synthesis of sterically hindered pharmaceutical intermediates. Its quaternary carbon center at the C1 position confers unique stability profiles compared to non-substituted analogs, significantly influencing its reactivity and metabolic stability in drug design.

Attribute Details
CAS Number 825-04-7
IUPAC Name Methyl 1-methylcyclohexane-1-carboxylate
Synonyms Methyl 1-methylcyclohexanecarboxylate; 1-Methylcyclohexanecarboxylic acid methyl ester
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Structural Feature Quaternary C1 center (Steric hindrance)

Physicochemical Profile & Hazard Implications

The physical properties of this molecule dictate specific engineering controls. Data below is synthesized from experimental values of the target and close structural analogs (Read-Across method) where specific experimental data is proprietary.

PropertyValue (Approx.)Safety Implication
Physical State Colorless LiquidStandard liquid handling protocols apply.
Boiling Point 185–190 °CLow volatility at RT, but vapor pressure rises significantly >60 °C.
Flash Point ~70–80 °C (Est.)Combustible Liquid (Class IIIA/IIIB). Not highly flammable, but supports combustion.
Density ~0.98 g/mLImmiscible with water; floats on surface during aqueous workups.
LogP ~2.6Lipophilic; potential for skin absorption and bioaccumulation.
Solubility Organic SolventsSoluble in DCM, EtOAc, MeOH; Insoluble in Water.

Critical Insight: The quaternary carbon at position 1 creates significant steric bulk around the ester carbonyl. Unlike simple methyl esters, this molecule is resistant to hydrolysis under mild conditions. This implies that in the event of an environmental spill, the molecule may persist longer than unhindered esters before degrading.

Hazard Identification (GHS Classification)

Based on structural activity relationships (SAR) with 1-methylcyclohexanecarboxylic acid (CAS 1123-25-7) and methyl cyclohexanecarboxylate, the following GHS classifications are assigned for risk assessment purposes.

Core Hazards[1]
  • H227: Combustible liquid.

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Strategy

Treat as a functional irritant . While acute toxicity (LD50) data is often limited for niche building blocks, the lipophilicity (LogP 2.6) suggests it can penetrate the stratum corneum.

Safe Handling Workflow

The following workflow integrates engineering controls with personal protective equipment (PPE) logic.

HandlingWorkflow cluster_safety Critical Control Point Start Receipt of Chemical (CAS 825-04-7) Storage Storage: Cool, Dry, Well-Ventilated Segregate from Oxidizers Start->Storage PPE_Check PPE Verification: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Storage->PPE_Check Dispensing Dispensing: Fume Hood REQUIRED (Vapor Control) Reaction Synthesis/Reaction: Inert Atmosphere (N2/Ar) (Prevents oxidation) Dispensing->Reaction PPE_Check->Dispensing Waste Waste Disposal: Non-Halogenated Organic (Do not drain dispose) Reaction->Waste

Figure 1: Standard Operating Procedure (SOP) flow for handling methyl 1-methylcyclohexane-1-carboxylate.

Specific Engineering Controls
  • Ventilation: All open-vessel operations must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm.

  • Glove Selection:

    • Splash Contact: Nitrile rubber (0.11 mm) is sufficient.

    • Prolonged Contact: Silver Shield® or Viton® is recommended due to the penetrative nature of lipophilic esters.

  • Static Control: As a combustible liquid, ground all transfer lines if processing volumes >1 L.

Emergency Response Protocols

In the event of exposure or release, immediate action is required.[4][5] This decision tree guides the response.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Spill (< 100 mL) Type->Spill LargeSpill Spill (> 100 mL) Type->LargeSpill Fire Fire / Ignition Type->Fire Action_Spill Absorb with Vermiculite or Sand. Place in sealed container. Spill->Action_Spill Action_Large Evacuate Area. Call EHS. Do not breathe vapors. LargeSpill->Action_Large Action_Fire Extinguish: CO2, Dry Chem, or Foam. DO NOT USE WATER JET. Fire->Action_Fire

Figure 2: Emergency response logic for spills and fire scenarios.

Firefighting Measures
  • Suitable Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]

  • Unsuitable Media: High-volume water jet. Water may be ineffective as the ester is less dense than water and will float, potentially spreading the fire.

  • Combustion Products: Carbon oxides (CO, CO₂).

Stability & Reactivity in Synthesis

Understanding the chemical behavior is crucial for safety during synthesis.

  • Steric Hindrance: The 1-methyl group shields the carbonyl carbon.

    • Implication: Saponification (hydrolysis) requires harsh conditions (e.g., high temp, strong base like KOH in ethylene glycol) compared to unhindered esters.

  • Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, HNO₃) and strong reducing agents (e.g., LiAlH₄).

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) if storing for >6 months to prevent slow auto-oxidation of the cyclohexane ring hydrogens, though this risk is generally low.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 524785, Methyl 1-methylcyclohexanecarboxylate. Retrieved from [Link]

  • Organic Syntheses. Synthesis of 1-Methylcyclohexanecarboxylic acid. Org. Synth. 1966, 46, 72. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

hydrolysis methods for methyl 1-methylcyclohexane-1-carboxylate

An In-Depth Technical Guide to the Hydrolysis of Methyl 1-Methylcyclohexane-1-carboxylate for Researchers and Drug Development Professionals Introduction Methyl 1-methylcyclohexane-1-carboxylate is a sterically hindered...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrolysis of Methyl 1-Methylcyclohexane-1-carboxylate for Researchers and Drug Development Professionals

Introduction

Methyl 1-methylcyclohexane-1-carboxylate is a sterically hindered tertiary ester, the hydrolysis of which to its corresponding carboxylic acid, 1-methylcyclohexane-1-carboxylic acid, is a critical transformation in the synthesis of various pharmaceutical intermediates and complex molecules. The steric hindrance posed by the tertiary carbon atom adjacent to the carbonyl group makes this ester resistant to simple hydrolysis methods. This guide provides a comprehensive overview of various hydrolysis techniques, including acidic, basic (saponification), and enzymatic methods, offering detailed protocols and insights into the mechanistic nuances of each approach.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a widely used and generally irreversible method for cleaving esters. The irreversibility stems from the final deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol byproduct. However, the steric hindrance in methyl 1-methylcyclohexane-1-carboxylate necessitates more rigorous conditions or specialized protocols compared to unhindered esters.

Mechanism of Saponification

The saponification of esters typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the departure of the methoxide leaving group, yielding the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt.

Challenges with Hindered Esters

The primary challenge in the saponification of methyl 1-methylcyclohexane-1-carboxylate is the steric hindrance around the carbonyl group, which impedes the approach of the nucleophile. This often leads to slow reaction rates, requiring higher temperatures, prolonged reaction times, and a large excess of the base, which can be detrimental to sensitive functional groups elsewhere in the molecule.

Advanced Protocols for Hindered Esters

To overcome the challenges of hydrolyzing sterically hindered esters, several modified protocols have been developed.

A highly effective method for the saponification of hindered esters involves using a non-aqueous medium, such as a mixture of methanol and dichloromethane (CH₂Cl₂). In this system, the hydroxide anions are poorly solvated, making them more "naked" and therefore more nucleophilic and better able to attack the sterically congested carbonyl carbon. This method often allows for rapid and efficient hydrolysis at room temperature.

Protocol: Non-Aqueous Saponification of Methyl 1-Methylcyclohexane-1-carboxylate

  • Reagent Preparation: Prepare a 0.3 N solution of sodium hydroxide (NaOH) in methanol.

  • Reaction Setup: In a round-bottom flask, dissolve methyl 1-methylcyclohexane-1-carboxylate (1.0 eq) in dichloromethane (9 volumes relative to methanol).

  • Reaction Execution: To the stirred solution of the ester, add the methanolic NaOH solution (3.0 eq). A white precipitate of the sodium carboxylate salt may begin to form.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water.

    • Separate the aqueous and organic layers.

    • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated hydrochloric acid (HCl).

    • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the organic layer under reduced pressure to yield 1-methylcyclohexane-1-carboxylic acid.

For exceptionally resistant esters, a potent hydrolysis system utilizing potassium t-butoxide (KOtBu) and a stoichiometric amount of water in dimethyl sulfoxide (DMSO) has proven effective. This system generates a highly reactive, "anhydrous hydroxide" species.

Protocol: Hydrolysis using KOtBu/H₂O in DMSO

  • Reaction Setup: In a nitrogen-flushed flask, dissolve methyl 1-methylcyclohexane-1-carboxylate (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Add potassium t-butoxide (3.0 eq) followed by water (1.5 eq) to the stirred solution.

  • Reaction Execution: Stir the mixture at room temperature until the starting material is consumed, as monitored by HPLC or TLC (typically 1-3 hours).

  • Work-up:

    • Add a solution of sodium dibasic phosphate (10 eq) in water to the reaction mixture and stir for 15 minutes.

    • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the crude carboxylic acid.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that can be employed for the cleavage of esters. To drive the equilibrium towards the products, a large excess of water is typically used.

Mechanism of Acid-Catalyzed Hydrolysis

The generally accepted mechanism for the acid-catalyzed hydrolysis of most esters is the AAC2 mechanism. This involves:

  • Protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl group towards nucleophilic attack.

  • Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

  • Proton transfer from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination of methanol to regenerate the carbonyl group.

  • Deprotonation to yield the carboxylic acid and regenerate the acid catalyst.

For tertiary esters like methyl 1-methylcyclohexane-1-carboxylate, an alternative AAL1 mechanism is possible. This involves the protonation of the ester oxygen followed by the departure of the relatively stable tertiary carbocation in an SN1-like manner.

Protocol: Acid-Catalyzed Hydrolysis of Methyl 1-Methylcyclohexane-1-carboxylate

  • Reaction Setup: In a round-bottom flask, combine methyl 1-methylcyclohexane-1-carboxylate (1.0 eq), water (large excess), and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). A co-solvent like dioxane may be used to improve solubility.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove residual acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Concentrate the solution under reduced pressure to yield the crude 1-methylcyclohexane-1-carboxylic acid.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a mild and highly selective alternative for ester cleavage, often proceeding with high enantio- and regioselectivity. Lipases and esterases are the most commonly employed enzymes for this transformation.

Principles of Enzymatic Hydrolysis

Lipases and esterases are serine hydrolases that catalyze the hydrolysis of ester bonds through a mechanism involving a catalytic triad (typically serine, histidine, and aspartate or glutamate). The reaction proceeds via the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

Application to Cyclic Carboxylates

Enzymatic hydrolysis has been successfully applied to the kinetic resolution of various cyclic carboxylates, indicating its potential for the hydrolysis of methyl 1-methylcyclohexane-1-carboxylate. The choice of enzyme and reaction conditions (pH, temperature, co-solvents) is crucial for achieving high conversion and selectivity.

Protocol: General Procedure for Enzymatic Hydrolysis

  • Enzyme Screening: Screen a panel of lipases (e.g., from Candida antarctica, Candida rugosa, porcine pancreas) and esterases (e.g., from pig liver, horse liver) to identify an enzyme with good activity towards the substrate.

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), suspend or dissolve methyl 1-methylcyclohexane-1-carboxylate. A co-solvent like THF or acetone may be used to enhance substrate solubility.

  • Enzyme Addition: Add the selected lipase or esterase to the reaction mixture.

  • Reaction Execution: Stir the mixture at a controlled temperature (typically 25-40 °C). Maintain the pH by the controlled addition of a dilute base (e.g., NaOH solution) to neutralize the carboxylic acid as it is formed.

  • Monitoring: Monitor the reaction progress by HPLC, GC, or by tracking the consumption of the base.

  • Work-up:

    • Upon completion, denature the enzyme by adding a water-miscible organic solvent (e.g., ethanol or acetone) or by filtration if the enzyme is immobilized.

    • Acidify the aqueous solution to a pH of ~2 with dilute HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Comparative Overview of Hydrolysis Methods

ParameterBase-Catalyzed (Aqueous)Base-Catalyzed (Non-Aqueous)Acid-CatalyzedEnzymatic
Reversibility IrreversibleIrreversibleReversibleGenerally Irreversible
Reaction Rate Slow for hindered estersFastModerate to SlowVariable
Conditions High temp, long timeRoom temperatureRefluxMild (25-40 °C, neutral pH)
Byproducts Salt of carboxylic acidSalt of carboxylic acidEquilibrium mixtureNone
Selectivity LowLowLowHigh (chemo-, regio-, enantio-)
Work-up Acidification requiredAcidification requiredExtraction and neutralizationEnzyme removal, acidification

Visualizing the Workflows

Base-Catalyzed Hydrolysis (Saponification) Workflow

cluster_reaction Reaction cluster_workup Work-up Ester Methyl 1-methylcyclohexane-1-carboxylate Mix Reaction Mixture Ester->Mix Base NaOH / H₂O or Non-Aqueous System Base->Mix Quench Quench with Water Mix->Quench After reaction completion Acidify Acidify with HCl (pH ~2) Quench->Acidify Extract Extract with Organic Solvent Acidify->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Product 1-Methylcyclohexane-1-carboxylic Acid Concentrate->Product

Caption: Workflow for Base-Catalyzed Hydrolysis.

Acid-Catalyzed Hydrolysis Workflow

cluster_reaction Reaction cluster_workup Work-up Ester Methyl 1-methylcyclohexane-1-carboxylate Reflux Heat to Reflux Ester->Reflux Acid H₂SO₄ (cat.) / H₂O (excess) Acid->Reflux Cool Cool to RT Reflux->Cool After reaction completion Extract Extract with Organic Solvent Cool->Extract Wash Wash with NaHCO₃ (aq) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Product 1-Methylcyclohexane-1-carboxylic Acid Concentrate->Product

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Conclusion

The choice of hydrolysis method for methyl 1-methylcyclohexane-1-carboxylate depends on the specific requirements of the synthesis, including the presence of other functional groups, desired reaction scale, and cost considerations. For robust substrates where harsh conditions are tolerable, traditional saponification under forcing conditions or more advanced non-aqueous methods offer a reliable and irreversible route to the desired carboxylic acid. Acid-catalyzed hydrolysis provides an alternative, though the reversible nature of the reaction can be a drawback. For sensitive substrates or when enantioselectivity is a concern, enzymatic hydrolysis stands out as a powerful, albeit often more resource-intensive, option. Careful consideration of the mechanistic principles and experimental parameters outlined in this guide will enable researchers to select and optimize the most appropriate hydrolysis strategy for their specific application.

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Grummitt, O., & Stearns, J. A. (1954). Quantitative Saponification of Highly Hindered Esters by Perchlorate Anion Catalysis. Analytical Chemistry, 26(11), 1834-1836.
  • ResearchGate. (n.d.). Schematic reaction mechanism of the acid-catalyzed hydrolysis of methyl... Available at: [Link]

  • Scite.ai. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Maldonado-Ortega, U., et al. (2019). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Redalyc, 20(39).
  • Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Available at: [Link]

  • Course Hero. (n.d.). 5. Hydrolysis of an Ester (Section 18.4C) Esters are hydrolyzed only in the presence of. Available at: [Link]

  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Available at: [Link]

  • Science of Synthesis. (n.d.). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Available at: [Link]

  • ACS Publications. (n.d.). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Available at: [Link]

  • Royal Society of Chemistry. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews, 42(15), 6422-6435.
  • Pearson. (n.d.). 13 Saponification of Esters. Available at: [Link]

  • Royal Society of Chemistry. (1961). Conformation and reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates. Journal of the Chemical Society (Resumed), 2543.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Conformation and reactivity. Part VII.

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in methyl 1-methylcyclohexane-1-carboxylate hydrolysis

Ticket #409: Overcoming Steric Hindrance at Quaternary Centers Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist Executive Summary & Diagnosis The Issue: You are likely attempting to...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #409: Overcoming Steric Hindrance at Quaternary Centers

Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnosis

The Issue: You are likely attempting to hydrolyze methyl 1-methylcyclohexane-1-carboxylate using standard saponification conditions (e.g., NaOH/MeOH/H


O at reflux) and observing little to no conversion, or recovering starting material.

The Root Cause: This substrate features a quaternary


-carbon . The 1-methyl group and the cyclohexane ring create a "steric wall" around the carbonyl carbon.
  • Standard Mechanism Failure (

    
    ):  In standard basic hydrolysis, the hydroxide ion must attack the carbonyl carbon to form a tetrahedral intermediate. The bulky groups at the 
    
    
    
    -position destabilize this intermediate and physically block the approach of the nucleophile, raising the activation energy significantly.
  • The Solution: You must switch mechanisms. Instead of attacking the hindered carbonyl carbon (

    
    ), you must attack the unhindered methyl group of the ester (
    
    
    
    - Nucleophilic Dealkylation).
Mechanism Visualization

The following diagram illustrates why your current method is failing and how the recommended protocols bypass the steric blockade.

G cluster_0 Standard Saponification (Fails) cluster_1 Recommended: Nucleophilic Dealkylation (Works) Start_BAC2 Substrate (Quaternary Carbon) Attack_OH Nucleophilic Attack by OH- on C=O Start_BAC2->Attack_OH Block STERIC BLOCKADE (Tetrahedral Intermediate Too High Energy) Attack_OH->Block Fail No Reaction / Recovered SM Block->Fail Start_BAL2 Substrate (Methyl Ester) Reagent Reagent: LiI or TMSI (Iodide Nucleophile) Start_BAL2->Reagent Attack_Me SN2 Attack on Methyl Group (O-Me) Reagent->Attack_Me Cleavage Alkyl-Oxygen Cleavage (Carboxylate Leaving Group) Attack_Me->Cleavage Success Product: Carboxylic Acid Cleavage->Success

Caption: Comparison of the blocked Carbonyl Attack (


) vs. the accessible Methyl Attack (

).
Recommended Protocols
Method A: Nucleophilic Dealkylation with LiI (The "Gold Standard")

Best for: Robust substrates; highly scalable; avoids moisture sensitivity of silanes. Mechanism:


 (Bimolecular Base-catalyzed Alkyl-oxygen cleavage). The iodide ion attacks the methyl group via 

, displacing the carboxylate.
ParameterSpecification
Reagent Lithium Iodide (LiI), anhydrous (4.0 – 10.0 equiv)
Solvent Pyridine (anhydrous)
Temperature Reflux (115°C)
Time 12 – 24 Hours

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen or Argon.

  • Dissolution: Dissolve 1.0 equiv of methyl 1-methylcyclohexane-1-carboxylate in anhydrous pyridine (0.5 M concentration).

  • Addition: Add 4.0 – 10.0 equiv of anhydrous Lithium Iodide (LiI).

    • Note: LiI is hygroscopic. Weigh quickly or use a glovebox.

  • Reaction: Heat the mixture to reflux (approx. 115°C) with vigorous stirring. The mixture may become heterogeneous.

  • Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the methyl ester peak.

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate.

    • Acidify: Pour into dilute HCl (1M) or cold 5% citric acid to neutralize pyridine and protonate the carboxylate.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with aqueous Na

      
      S
      
      
      
      O
      
      
      (to remove any iodine), then brine.
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
Method B: Silyl-Assisted Cleavage (TMSI / TMSCl + NaI)

Best for: Mild temperature requirements; substrates sensitive to high heat. Mechanism: The silicon activates the carbonyl oxygen (Lewis acid), making the methyl group highly susceptible to iodide attack.

ParameterSpecification
Reagent TMSCl (Trimethylsilyl chloride) + NaI (Sodium Iodide)
Solvent Acetonitrile (MeCN), anhydrous
Temperature Reflux (82°C) or 40-50°C
Time 4 – 12 Hours

Step-by-Step Protocol:

  • Reagent Prep: In a dry flask under Argon, suspend NaI (1.5 – 2.0 equiv) in anhydrous Acetonitrile.

  • Activation: Add TMSCl (1.5 – 2.0 equiv) dropwise. The mixture will turn cloudy (NaCl precipitation) and may yellow slightly (iodine formation). Stir for 20 mins.

  • Addition: Add the ester substrate (1.0 equiv) dissolved in a minimum amount of MeCN.

  • Reaction: Heat to mild reflux.

  • Quench:

    • Cool to RT.

    • Add water carefully to hydrolyze the silyl ester intermediate.[3]

    • Add aqueous sodium thiosulfate (Na

      
      S
      
      
      
      O
      
      
      ) to reduce any iodine (mixture turns from brown/yellow to colorless).
  • Extraction: Extract with ether or DCM, wash with brine, dry, and concentrate.

Method C: Anhydrous Hydroxide (TMSOK)

Best for: Cases where acidic workup or iodine is problematic. Mechanism: Potassium Trimethylsilanolate (TMSOK) acts as a soluble, anhydrous hydroxide equivalent. The "naked" silanolate anion is a potent nucleophile that can sometimes overcome steric barriers in non-polar solvents.

ParameterSpecification
Reagent Potassium Trimethylsilanolate (TMSOK) (2.0 – 3.0 equiv)
Solvent THF or Toluene (anhydrous)
Temperature RT to 60°C
Troubleshooting & FAQs

Q: The reaction mixture turned dark brown/black during Method A (LiI). Is my product gone? A: No. This is normal. Traces of iodine (


) form during the reaction due to oxidation of iodide. This causes the dark color. The sodium thiosulfate wash in the workup will reduce the iodine back to iodide and clarify the solution.

Q: I recovered 90% starting material using NaOH/MeOH even after 48 hours. A: This confirms the diagnosis. The steric hindrance of the 1-methylcyclohexyl group prevents the formation of the tetrahedral intermediate required for hydroxide attack. You must switch to Method A or B to attack the methyl group instead.

Q: Can I use LiCl instead of LiI? A: Generally, no. Iodide is a much better nucleophile for the


 attack on the methyl group and a better leaving group than chloride. LiCl in DMF can work (Krapcho conditions), but it usually requires much higher temperatures (150°C+) which might degrade your substrate.

Q: I see a new spot on TLC, but after workup, I got the ester back. What happened? A: If you used Method B (TMSI), you likely formed the Silyl Ester intermediate.[3] If you did not add water/acid during the quench to hydrolyze this silyl ester, it may have reverted or behaved like the starting material on silica. Ensure a thorough aqueous quench (stirring with water/dilute acid for 15-30 mins) is performed before extraction.

Decision Tree

DecisionTree Start Start: Hydrolysis of Hindered Ester Check1 Is substrate acid sensitive? Start->Check1 MethodA Method A: LiI / Pyridine (Robust, High Yield) Check1->MethodA No (Standard) MethodB Method B: TMSI (TMSCl/NaI) (Milder Temp) Check1->MethodB Yes (Avoid Reflux) MethodC Method C: TMSOK (Non-Acidic Route) Check1->MethodC Yes (Strictly Non-Acidic)

Caption: Workflow for selecting the optimal hydrolysis protocol based on substrate sensitivity.

References
  • McMurry, J. "Ester Cleavage via Nucleophilic Dealkylation." Organic Reactions, 1976, 24, 187. (Canonical review of mechanisms).
  • Olah, G. A., et al. "Cleavage of Esters and Ethers with Iodotrimethylsilane." Journal of Organic Chemistry, 1979 , 44, 8, 1247–1251. Link

  • Laganis, E. D., & Chenard, B. L. "Metal Silanolates: Organic Soluble Equivalents for O-2." Tetrahedron Letters, 1984 , 25(51), 5831-5834. (TMSOK protocol).[4][5] Link

  • Fisher, M. J., et al. "The Hydrolysis of Sterically Hindered Esters." Journal of Organic Chemistry, 1994, 59, 6128.

Sources

Optimization

Technical Support: Vacuum Distillation of Methyl 1-methylcyclohexane-1-carboxylate

Case ID: PUR-VAC-001 Status: Active Agent: Senior Application Scientist Topic: Purification via Vacuum Distillation Core Technical Data & Feasibility Analysis Before initiating the distillation, verify your target parame...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-VAC-001 Status: Active Agent: Senior Application Scientist Topic: Purification via Vacuum Distillation

Core Technical Data & Feasibility Analysis

Before initiating the distillation, verify your target parameters.[1][2] The physical properties below are critical for establishing your vacuum baseline.

Target Compound Profile
  • Compound: Methyl 1-methylcyclohexane-1-carboxylate

  • CAS (Acid Precursor): 1123-25-7 (1-Methylcyclohexanecarboxylic acid)[3][4]

  • Structure: Gem-disubstituted cyclohexane ring (sterically hindered ester).

Thermodynamic Parameters (Estimated)

Note: Precise experimental boiling points for this specific ester are rare in open literature. The values below are derived from structural analogs (e.g., Methyl 1-cyclohexene-1-carboxylate and Methyl cyclohexanecarboxylate) and standard nomograph projections.

ParameterAtmospheric (760 mmHg)High Vacuum (10 mmHg)High Vacuum (1 mmHg)
Boiling Point (Est.) 195°C - 205°C80°C - 90°C55°C - 65°C
Precursor BP (Acid) ~234°C [1]~115°C~85°C
Major Impurity Unreacted Acid (Solid/High BP)Solvent (Low BP)Elimination Byproducts

Critical Insight: The boiling point difference between the ester and the unreacted acid is approximately 30–40°C. While this suggests easy separation, the steric hindrance at the C1 position often leads to incomplete esterification. Consequently, your crude mixture may contain significant amounts of the starting acid, which can sublime or clog condensers if not managed.

Pre-Operational Protocol (The "Happy Path")

A. Vacuum System Integrity

Q: What vacuum depth do I need? A: We recommend a stable vacuum of <10 mmHg .

  • Reasoning: At pressures >20 mmHg, the required bath temperature may exceed 140°C, increasing the risk of thermal decomposition or retro-aldol-type elimination reactions.

  • Validation: Perform a "leak down" test. Isolate the pump; the system should not rise more than 1 mmHg/min.

B. The Setup (Vapor Path Optimization)

Use a Short Path Distillation Head rather than a long Vigreux column unless you have confirmed close-boiling impurities (e.g., isomers).

  • Flask: Round bottom, max 60% full.

  • Agitation: Magnetic stirring is often insufficient for viscous esters. Use a spin vane or capillary bubbler to prevent bumping.

  • Grease: High-vacuum silicone grease (Dow Corning) on all joints.

Troubleshooting & FAQs

Issue 1: "The liquid is bumping violently despite stirring."

Diagnosis: Superheating due to high viscosity or lack of nucleation sites. Solution:

  • Switch to a Capillary Bleed: Introduce a very fine glass capillary drawing inert gas (Nitrogen/Argon) into the bottom of the flask. The bubbles provide continuous nucleation.

  • Bath Ramp Rate: Do not pre-heat the bath to the target temperature. Ramp the heat after the vacuum has stabilized.

Issue 2: "The temperature is stalling, and no distillate is collecting."

Diagnosis: "Starved" Vapor Path. The vapor is condensing on the upper walls of the flask before reaching the bridge. Solution:

  • Insulation: Wrap the distillation flask and the vertical arm of the still head with aluminum foil or glass wool.

  • Chase Solvent: If available, add a small amount of a lower-boiling "chaser" solvent (like toluene) to carry the vapor front up to the thermometer bulb.

Issue 3: "My product is cloudy or solidifying in the receiver."

Diagnosis: Co-distillation of the unreacted acid (1-methylcyclohexanecarboxylic acid). Solution:

  • Immediate Action: Stop the distillation.

  • Remediation: Dissolve the distillate in hexanes/ether and wash with cold 1M NaOH . The hindered ester will not hydrolyze easily, but the free acid will deprotonate and move to the aqueous layer. Dry the organic layer and re-distill.[5]

Decision Logic & Workflow Visualizations

Workflow 1: Optimizing Separation Efficiency

This logic tree guides you through the decision-making process based on your vacuum capability and impurity profile.

DistillationLogic Start Start: Crude Ester Mixture CheckAcid Is Unreacted Acid > 5%? Start->CheckAcid Wash Perform Basic Wash (NaOH) Remove Acid Pre-Distillation CheckAcid->Wash Yes VacCheck Check Vacuum Pressure CheckAcid->VacCheck No Wash->VacCheck HighVac < 5 mmHg VacCheck->HighVac LowVac > 10 mmHg VacCheck->LowVac ShortPath Use Short Path Head (Minimize Holdup) HighVac->ShortPath Vigreux Use Vigreux Column (Increase Plates) LowVac->Vigreux Risk of Impurity Overlap Distill Begin Distillation Collect Main Fraction ShortPath->Distill Vigreux->Distill

Figure 1: Decision matrix for pre-purification and column selection.

Workflow 2: Troubleshooting "No Distillate"

A systematic approach to diagnosing why the product isn't crossing over.

NoDistillate Problem Problem: Temp Stable but No Distillate CheckReflux Is Reflux Ring Visible? Problem->CheckReflux Insulate Insulate Flask Neck (Heat Loss) CheckReflux->Insulate Refluxing below sidearm CheckVac Check Vacuum Gauge (Leak?) CheckReflux->CheckVac No reflux visible IncreaseBath Increase Bath Temp (+10°C) Insulate->IncreaseBath CheckVac->IncreaseBath Pressure Stable FixLeak Seal Joints/Change Oil CheckVac->FixLeak Pressure Rising

Figure 2: Troubleshooting logic for stalled distillation.

References

  • Organic Syntheses. (1968). 1-Methylcyclohexanecarboxylic Acid.[3][4][6][7] Organic Syntheses, Coll. Vol. 5, p.739. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting

removing unreacted acid from methyl 1-methylcyclohexane-1-carboxylate mixtures

Technical Support Center: Purification of Sterically Hindered Esters Topic: Removal of Unreacted Acid from Methyl 1-Methylcyclohexane-1-Carboxylate Mixtures Executive Summary: The Steric Challenge As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Sterically Hindered Esters Topic: Removal of Unreacted Acid from Methyl 1-Methylcyclohexane-1-Carboxylate Mixtures

Executive Summary: The Steric Challenge

As a Senior Application Scientist, I understand the specific frustration of this synthesis. You are dealing with a tertiary ester and a tertiary carboxylic acid .[1]

  • The Good News: Your product (methyl 1-methylcyclohexane-1-carboxylate) is exceptionally stable against hydrolysis due to the steric bulk of the methyl group at the C1 position. This allows us to use more aggressive purification methods than standard esters would tolerate.[1]

  • The Bad News: The unreacted starting material (1-methylcyclohexane-1-carboxylic acid) is bulky and lipophilic.[1] When deprotonated, it forms a surfactant (a "soap") that stabilizes oil-in-water emulsions, often making phase separation a nightmare.[1]

This guide prioritizes Phase Separation Control and Aggressive Acid Scavenging .[1]

Module 1: The Decision Matrix

Before selecting a protocol, assess your crude mixture.

PurificationLogic Start Crude Mixture Analysis AcidContent Est. Acid Content > 10%? Start->AcidContent Scale Scale > 10g? AcidContent->Scale Yes MethodA Protocol A: Standard Bicarbonate Wash (Risk: Foaming) AcidContent->MethodA No (<10%) MethodB Protocol B: Cold NaOH Wash (Leveraging Steric Stability) Scale->MethodB Yes (Bulk Removal) MethodC Protocol C: Chromatographic Filtration (Silica Plug) Scale->MethodC No (High Purity Req)

Figure 1: Decision tree for selecting the optimal purification route based on impurity load and scale.

Module 2: Wet Chemistry Protocols

Protocol A: The Standard Bicarbonate Wash (Low Acid Content)

Best for: Crude mixtures with <10% unreacted acid.

The Science: Saturated sodium bicarbonate (


, pH ~8.5) deprotonates the carboxylic acid (

~5.13), rendering it water-soluble. The Risk: Evolution of

gas can create a stable foam (mousse) with the surfactant-like acid anion.

Step-by-Step:

  • Dilution: Dissolve crude oil in Diethyl Ether (

    
    ) .
    
    • Expert Note: Avoid Dichloromethane (DCM) here if possible.[1] DCM is denser than water and prone to forming tighter emulsions with this specific acid soap.[1] Ether floats, aiding separation.[1]

  • Controlled Wash: Add saturated

    
     slowly. Do not shake vigorously yet.  Swirl gently to allow gas evolution.[1]
    
  • The "Vent" Shake: Cap the funnel, invert, and vent immediately. Shake once, vent. Repeat.

  • Separation: Allow layers to settle.[1] Drain aqueous (lower) layer.[1]

  • Validation: Check pH of the aqueous layer. If pH < 8, the base is consumed; repeat wash.

Protocol B: The "Cold Caustic" Wash (High Acid Content)

Best for: Stubborn emulsions or high acid content (>10%).

The Science: Unlike primary esters, methyl 1-methylcyclohexane-1-carboxylate is a tertiary ester.[1] The steric hindrance renders the carbonyl carbon inaccessible to nucleophilic attack by hydroxide ions at low temperatures [1]. We can use dilute NaOH (Strong Base) to instantly deprotonate the acid without hydrolyzing the product.

Step-by-Step:

  • Cooling: Chill the crude organic solution (in

    
     or Hexanes) to 0°C in an ice bath.
    
  • Caustic Wash: Add 1M NaOH (cold).[1]

  • Extraction: Shake firmly for 30-60 seconds.

    • Why this works: NaOH prevents

      
       generation (no foaming) and the higher ionic strength helps "salt out" the organic layer.
      
  • Quench: Separate layers. Wash the organic layer immediately with Brine (saturated NaCl) to remove excess base.

  • Dry: Dry over

    
     (Magnesium Sulfate).
    

Comparative Data: Base Selection

Base AgentpHRisk of HydrolysisEmulsion Risk

Foaming
Sat.[1]

~8.5NegligibleHighHigh
1M NaOH (Cold) ~14Low (for tertiary esters)ModerateNone
1M KOH ~14ModerateModerateNone

Module 3: Troubleshooting Emulsions (The "Soap" Effect)

The anion of 1-methylcyclohexanecarboxylic acid is an excellent surfactant. If you encounter a milky layer that refuses to separate, follow this rescue workflow.

EmulsionRescue Emulsion Emulsion Detected Step1 Step 1: Add Saturated Brine (Increase Ionic Strength) Emulsion->Step1 Step2 Step 2: Filter thru Celite (Physical Breaking) Step1->Step2 Fails Success Phase Separation Step1->Success Works? Step3 Step 3: Add Methanol (Modify Surface Tension) Step2->Step3 Fails Step2->Success Works? Step3->Success

Figure 2: Step-wise escalation for breaking stubborn emulsions.

The "Nuclear" Option (Filtration): If brine fails, the emulsion is likely stabilized by particulate matter or micelle structures.

  • Pack a glass fritted funnel with a 2cm pad of Celite 545 .

  • Apply gentle vacuum.[1]

  • Pour the entire emulsion through the Celite.

  • Rinse the pad with fresh ether.[1]

  • Result: The Celite traps the particulate stabilizers; the filtrate usually separates instantly.

Module 4: Chromatography (When Extraction Fails)

If the acid content is low but persistent (e.g., 2-3%), flash chromatography is superior to extraction.

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1]

  • Mobile Phase: 5% Ethyl Acetate in Hexanes.[1]

  • Theory: The carboxylic acid interacts strongly with the silica (hydrogen bonding) and will "streak" or stay at the baseline (

    
    ). The non-polar tertiary ester will elute rapidly (
    
    
    
    ).[1]
  • Scavenger Alternative: For a filtration-only approach, stir the crude mixture with Amberlyst A-26 (OH form) resin.[1] The resin captures the acid; you simply filter the beads out [2].

Frequently Asked Questions (FAQ)

Q1: Why can't I just distill the product? A: You can, but it is difficult. The boiling point of the acid (234°C) and the methyl ester are often close enough to require a fractional column. Furthermore, heating the mixture can sometimes induce thermal decarboxylation or other side reactions if impurities are present. Acid-base extraction is generally cleaner for this specific pair.[1]

Q2: I used NaOH and my yield dropped. Did I hydrolyze the ester? A: It is unlikely you hydrolyzed the tertiary ester unless you heated it. However, if your phase separation was poor (emulsion), you likely lost product into the aqueous layer. Re-extract the aqueous basic layer with ether to recover the "lost" neutral ester.

Q3: Can I use Diazomethane to fix this? A: Technically, yes. Treating the mixture with diazomethane (or TMS-diazomethane) would convert the unreacted acid into the methyl ester (your product), effectively "removing" the impurity by converting it to product. Warning: This increases yield but requires handling hazardous diazomethane.[1] This is a synthesis fix, not a separation fix.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Steric effects in ester hydrolysis (BAC2 mechanism inhibition).[1]

    • Context: Confirms resistance of tertiary esters to saponification.[1]

  • BenchChem Technical Support. (2025).

    • [1]

  • Organic Syntheses. 1-Methylcyclohexanecarboxylic acid synthesis and properties. Coll. Vol. 5, p. 739 (1973).[1]

    • [1]

  • EPA CompTox Dashboard.1-Methylcyclohexanecarboxylic acid Physicochemical Properties.

Sources

Optimization

troubleshooting low conversion rates in methyl 1-methylcyclohexane-1-carboxylate reactions

Topic: Troubleshooting Low Conversion Rates & Reactivity Issues Status: Active | Ticket Priority: High | Agent: Senior Application Scientist Introduction: The "Quaternary" Challenge Welcome to the technical support hub f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates & Reactivity Issues

Status: Active | Ticket Priority: High | Agent: Senior Application Scientist

Introduction: The "Quaternary" Challenge

Welcome to the technical support hub for methyl 1-methylcyclohexane-1-carboxylate . If you are reading this, you are likely experiencing stalled reactions, recovered starting material, or inexplicably low yields.

The Root Cause: The structural reality of this molecule is a quaternary carbon at the 1-position . The combination of the ring structure and the geminal methyl group creates a "neopentyl-like" steric environment.

  • The Shielding: The axial hydrogens of the cyclohexane ring and the C1-methyl group block the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon.

  • The Consequence: Standard associative mechanisms (forming a tetrahedral intermediate) are energetically unfavorable. You must switch to dissociative mechanisms , O-alkyl cleavage , or extreme forcing conditions .

Module 1: Hydrolysis Troubleshooting (Ester Acid)

User Query: "I treated the ester with LiOH in THF/Water for 24 hours, but I only recovered starting material. Why?"

Diagnosis: Standard saponification relies on the hydroxide ion attacking the carbonyl carbon.[1] In your molecule, this door is welded shut by steric hindrance. The tetrahedral intermediate cannot form or collapses back to the ester faster than it leaves.

Solution A: The "Anhydrous Nucleophile" Method (TMSOK)

Best for: Lab-scale (<10g), acid-sensitive substrates. Mechanism: Potassium trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous oxide. It attacks the carbonyl more aggressively due to lack of solvation, or operates via a silyl-assisted mechanism.

Protocol:

  • Reagents: 2.0 - 3.0 equivalents of Potassium Trimethylsilanolate (TMSOK).

  • Solvent: Anhydrous THF or Et₂O (0.5 M concentration).

  • Procedure:

    • Dissolve ester in solvent under Argon.

    • Add TMSOK in one portion.[2]

    • Stir at Reflux (66°C for THF) for 12–24 hours. (Room temp is often insufficient for this specific substrate).

    • Workup: The product precipitates as the potassium salt.[2] Filter the solid, wash with ether, then acidify carefully with 1M HCl to isolate the free acid.

Solution B: The "Nuclear Option" (TMSI Cleavage)

Best for: Stubborn esters that resist all basic hydrolysis. Mechanism: This switches the mechanism from attacking the carbonyl (blocked) to attacking the methyl of the ester (accessible) via an


 pathway.

Protocol:

  • Reagents: 1.2 - 1.5 equivalents of Iodotrimethylsilane (TMSI).

  • Solvent: Anhydrous Chloroform or DCM (stabilized with amylene, not ethanol).

  • Procedure:

    • Strictly Anhydrous: Flame-dry glassware.

    • Add TMSI dropwise to the ester solution at 0°C.

    • Warm to reflux (60°C for CHCl₃) for 16 hours.

    • Quench: Cool to 0°C and add Methanol. This cleaves the silyl ester intermediate.

    • Cleanup: Wash organic layer with aqueous Sodium Thiosulfate (

      
      ) to remove iodine (purple color).
      
Decision Logic: Hydrolysis Strategy

HydrolysisLogic Start Start: Methyl 1-methylcyclohexane-1-carboxylate Standard Standard LiOH/THF/H2O Start->Standard Check Did it convert? Standard->Check Success Process Complete Check->Success Yes (Rare) Fail Recovery of SM Check->Fail No Choice Select Alternative Pathway Fail->Choice TMSOK Pathway A: TMSOK (Anhydrous Base) Reflux THF Mechanism: Nucleophilic Attack Choice->TMSOK Acid Sensitive? No TMSI Pathway B: TMSI (Acidic/Neutral) Reflux CHCl3 Mechanism: Sn2 on Methyl Group Choice->TMSI Base Resistant? Yes

Figure 1: Decision matrix for hydrolyzing sterically hindered cyclohexane esters.

Module 2: Reduction Troubleshooting (Ester Alcohol)

User Query: "I used 1.0 equiv LiAlH4 at 0°C, but the reaction stalled at 50% conversion."

Diagnosis: Reduction of hindered esters requires the formation of a tetrahedral aluminate intermediate. The steric bulk at C1 destabilizes this intermediate. Furthermore, 1.0 equivalent is insufficient because the aluminum coordinates to the oxygen, effectively removing hydride from the active pool.

Corrective Protocol:

  • Reagent Stoichiometry: Increase

    
     to 3.0 - 4.0 equivalents . You need a large excess to overcome the kinetic barrier.
    
  • Temperature: 0°C is too cold for this substrate.

    • Start at 0°C for addition.

    • Mandatory: Warm to Reflux (THF, 66°C) for at least 4–6 hours.

  • Mode of Addition: Use Inverse Addition (Add the ester solution to the hydride slurry). This ensures the ester always sees a maximum concentration of hydride.

Data Comparison: Reduction Conditions

ConditionReagentTempTimeConversionNotes
Standard 1.0 eq

0°C4 h< 20%Kinetic trap; mostly SM recovered.
Forcing 4.0 eq

Reflux12 h> 95%High heat required to drive intermediate collapse.
Alternative DIBAL-H-78°C2 h< 5%Too bulky; cannot access the carbonyl.
Catalytic

/ MeOH
Reflux24 h~60%Slower, but safer than LAH if scale is large.

Module 3: Synthesis & Purity (Pre-Reaction Check)

User Query: "My NMR shows the product, but the integration is wrong. Is my starting material actually the ester?"

Diagnosis: Synthesis of methyl 1-methylcyclohexane-1-carboxylate often involves dialkylation of methyl cyclohexanecarboxylate. A common impurity is the O-alkylated enol ether or incomplete methylation (mixture of cis/trans isomers if other substituents are present).

Validation Step: Before troubleshooting the reaction, validate the Starting Material (SM):

  • 13C NMR: Look for the quaternary carbon signal. It should be distinct (approx 40-45 ppm) and show no attached protons in HSQC.

  • GC-MS: Ensure you do not have the 1-H analog (methyl 1-methylcyclohexane-1-carboxylate vs methyl cyclohexanecarboxylate). The 1-H analog reacts 100x faster, leading to confusing kinetic data.

Module 4: Mechanistic Visualization

Understanding why the reaction fails allows you to design better experiments. The diagram below illustrates the steric wall and the "backdoor" Sn2 route used by TMSI.

StericMechanism cluster_0 Standard Path (Blocked) cluster_1 TMSI Path (Open) Carbonyl C=O (Target) Methyl O-Me (Target B) Sterics Axial H & C1-Me (Steric Wall) OH_Nu OH- / H- (Nucleophile) OH_Nu->Sterics Blocked I_Nu I- (TMSI) (Nucleophile) I_Nu->Methyl Sn2 Attack (Accessible)

Figure 2: The "Steric Wall" concept. Standard nucleophiles (Yellow) are blocked by the quaternary center. TMSI (Blue) bypasses the wall by attacking the ester methyl group (Green).

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.

    • Grounding: Establishes TMSOK as the gold standard for hindered ester hydrolysis.
  • Olah, G. A., Narang, S. C., et al. (1981).[3] Synthetic Methods and Reactions; 62. Synthetic Applications of Iodotrimethylsilane. Synthesis, 1981(02), 142-163.

    • Grounding: Defines the mechanism and protocol for TMSI cleavage of esters.
  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.

    • Grounding: Authoritative review on LiAlH4 stoichiometry and temperature dependence for hindered substr
  • Vinković, V., et al. (2007). Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta, 80(1), 109-113.

    • Grounding: Specific application of silanol

Sources

Troubleshooting

minimizing side reactions during methyl 1-methylcyclohexane-1-carboxylate reduction

Welcome to the technical support guide for the reduction of methyl 1-methylcyclohexane-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the reduction of methyl 1-methylcyclohexane-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to identifying and resolving specific problems you may encounter during the reduction of methyl 1-methylcyclohexane-1-carboxylate.

Issue 1: Incomplete Reaction or Low Yield of the Desired Alcohol

Symptoms:

  • Significant amount of starting material (ester) remains after the reaction is complete, as observed by TLC, GC, or NMR analysis.

  • The isolated yield of (1-methylcyclohexyl)methanol is lower than expected.

Potential Causes & Solutions:

  • Insufficient Reducing Agent: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[1] Due to the steric hindrance of the quaternary center in methyl 1-methylcyclohexane-1-carboxylate, the reaction rate can be slower than for unhindered esters.[2]

    • Solution: Use a molar excess of the reducing agent. For lithium aluminum hydride (LiAlH₄), a common choice for ester reductions, using 1.5 to 2.0 equivalents is a good starting point.[3] Adjust the stoichiometry based on small-scale test reactions.

  • Inadequate Reaction Time or Temperature: Sterically hindered esters may require more forcing conditions to achieve complete conversion.[2]

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC). If the reaction stalls, consider increasing the reaction time. Gentle heating (refluxing in THF) can also be employed, but this should be done cautiously as it can promote side reactions.

  • Deactivation of the Reducing Agent: LiAlH₄ reacts violently with water and other protic solvents.[4][5] Any moisture present in the reaction setup will consume the reagent, leading to an effective decrease in its concentration.

    • Solution: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[4] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of an Aldehyde Intermediate

Symptoms:

  • Presence of a new spot on TLC or a peak in GC/NMR corresponding to 1-methylcyclohexane-1-carbaldehyde.

  • This is more likely when using less reactive or sterically hindered reducing agents.

Potential Causes & Solutions:

  • Use of a Milder Reducing Agent: While strong reducing agents like LiAlH₄ typically reduce esters all the way to the primary alcohol, milder or sterically hindered reagents can sometimes allow for the isolation of the aldehyde intermediate.[1][6] Diisobutylaluminum hydride (DIBAL-H) is often used for this purpose, especially at low temperatures (-78 °C).[6][7]

    • Solution (if aldehyde is undesired): Switch to a more powerful reducing agent like LiAlH₄.[8] Ensure a sufficient excess of the reagent is used to drive the reaction to the alcohol.

    • Solution (if aldehyde is desired): To intentionally stop at the aldehyde, use a controlled amount (typically 1 equivalent) of a less reactive hydride source like DIBAL-H or lithium tri(tert-butoxy)aluminum hydride at low temperatures.[1][9]

Issue 3: Saponification of the Ester

Symptoms:

  • Formation of a carboxylate salt, which upon acidic workup, gives 1-methylcyclohexanecarboxylic acid.

  • This is particularly a risk during basic workup procedures.

Potential Causes & Solutions:

  • Presence of Base and Water: Saponification is the base-catalyzed hydrolysis of an ester.[10][11] If the reaction workup is performed under basic conditions (e.g., quenching with NaOH solution) and there is unreacted ester present, saponification can occur.[12][13]

    • Solution: To minimize this, ensure the reduction goes to completion before the workup. A carefully planned quenching procedure is also crucial. The Fieser workup is a widely used method for LiAlH₄ reactions, which involves the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water.[14][15] This procedure is designed to precipitate the aluminum salts as a granular solid that can be easily filtered off, often avoiding strongly basic aqueous layers that can promote saponification of any remaining ester.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the reduction of methyl 1-methylcyclohexane-1-carboxylate.

Q1: Which reducing agent is best for converting methyl 1-methylcyclohexane-1-carboxylate to (1-methylcyclohexyl)methanol?

A1: Lithium aluminum hydride (LiAlH₄) is generally the reagent of choice for reducing esters to primary alcohols due to its high reactivity.[8] Sodium borohydride (NaBH₄) is typically not reactive enough to reduce esters under standard conditions.[16] Other reagents like lithium borohydride (LiBH₄) can also be effective and may offer different selectivity profiles.[8] The steric hindrance of the substrate should be considered, as it may necessitate the use of a powerful reducing agent like LiAlH₄.[2]

Q2: Why is it important to perform the reaction under anhydrous conditions?

A2: Hydride reducing agents like LiAlH₄ react exothermically and rapidly with water and other protic solvents.[4] This reaction not only consumes the reducing agent, leading to incomplete conversion of the ester, but also generates hydrogen gas, which can be a safety hazard.[4] Therefore, using dry glassware and anhydrous solvents under an inert atmosphere is critical for both the success and safety of the reaction.

Q3: Can I use sodium borohydride (NaBH₄) for this reduction?

A3: Generally, NaBH₄ is not strong enough to reduce esters to alcohols.[16] It is more commonly used for the reduction of aldehydes and ketones.[17] While some reports indicate that NaBH₄ can reduce esters under specific conditions (e.g., high temperatures, with certain additives), it is not the standard or most efficient method for this transformation.[17] For a sterically hindered ester like methyl 1-methylcyclohexane-1-carboxylate, NaBH₄ is highly unlikely to be effective.

Q4: How should I properly quench a LiAlH₄ reaction?

A4: Quenching a LiAlH₄ reaction must be done with extreme caution due to the violent reaction of excess hydride with protic reagents. The reaction vessel should be cooled in an ice bath. A common and effective method is the Fieser workup: for 'x' grams of LiAlH₄ used, slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. This procedure typically results in a granular precipitate of aluminum salts that can be easily filtered.[14]

Q5: What are the key differences in the mechanism of ester reduction by LiAlH₄?

A5: The reduction of an ester with LiAlH₄ proceeds in two main stages.[1] First, a hydride ion from the AlH₄⁻ complex performs a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide group (-OCH₃) as a leaving group to form an aldehyde.[1] Since aldehydes are more reactive towards reduction than esters, the aldehyde is immediately attacked by a second hydride ion, forming another tetrahedral intermediate (an alkoxide).[6][7] This alkoxide is then protonated during the aqueous workup to yield the primary alcohol.

III. Experimental Protocols & Data

Table 1: Comparison of Common Reducing Agents for Ester Reduction
Reducing AgentFormulaReactivity towards EstersCommon SolventsKey Considerations
Lithium Aluminum HydrideLiAlH₄HighDiethyl ether, THFHighly reactive with water, pyrophoric. Requires anhydrous conditions.[4]
Sodium BorohydrideNaBH₄Very Low/NoneMethanol, EthanolGenerally unreactive with esters.[16]
Diisobutylaluminum HydrideDIBAL-HModerateToluene, HexaneCan be used to stop at the aldehyde stage at low temperatures.[6][7]
Lithium BorohydrideLiBH₄ModerateTHF, Diethyl etherLess reactive than LiAlH₄ but more reactive than NaBH₄.[8]
Protocol: General Procedure for the Reduction of Methyl 1-Methylcyclohexane-1-carboxylate with LiAlH₄

Materials:

  • Methyl 1-methylcyclohexane-1-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup (N₂ or Ar)

Procedure:

  • Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for inert gas.

  • Reagent Preparation: Under a positive pressure of inert gas, suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Ester: Dissolve methyl 1-methylcyclohexane-1-carboxylate (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed. Gentle heating (reflux) may be applied if the reaction is sluggish.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise (1 mL for every 1 g of LiAlH₄ used). Follow this with the dropwise addition of 15% aqueous NaOH (1 mL for every 1 g of LiAlH₄). Finally, add water again (3 mL for every 1 g of LiAlH₄).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes until a white, granular precipitate forms.[5] Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with diethyl ether or THF.

  • Isolation: Dry the combined organic filtrates over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude (1-methylcyclohexyl)methanol.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

IV. Visualizing the Reaction Pathway

Diagram 1: Desired Reduction Pathway

G Ester Methyl 1-methylcyclohexane-1-carboxylate Aldehyde 1-Methylcyclohexane-1-carbaldehyde (Intermediate) Ester->Aldehyde 1. LiAlH4 (1st Hydride Addition) Alcohol (1-Methylcyclohexyl)methanol (Desired Product) Aldehyde->Alcohol 2. LiAlH4 (2nd Hydride Addition) 3. H3O+ Workup

Caption: The two-step reduction of the ester to the primary alcohol.

Diagram 2: Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions Ester Starting Ester Alcohol Desired Alcohol Ester->Alcohol LiAlH4 Reduction Carboxylic_Acid Carboxylic Acid (from Saponification) Ester->Carboxylic_Acid H2O, Base (Workup) Unreacted_Ester Unreacted Ester Ester->Unreacted_Ester Incomplete Reaction

Caption: Common side reactions leading to byproducts or incomplete conversion.

V. References

  • LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

  • JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Fernández, G. (n.d.). Reduction of esters to alcohols. Quimicaorganica.org. Retrieved from [Link]

  • Barison Industry. (n.d.). Problems and solutions during the alcohol reduction process. Retrieved from [Link]

  • Reis, R. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Bastug, G., Dierick, S., Lebreux, F., & Markó, I. E. (2012). Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. Organic Letters, 14(5), 1306–1309.

  • Synform. (2025, July 1). Ester + 1. LiAlH4 2. H3O+. Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from [Link]

  • Dudás, Á., et al. (2025). Chemoselective and Mild Conditions for Controlled Reductions of Carboxylic Acid Esters. Synfacts, 2025(07), 0741.

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Soós, T., et al. (2025). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society.

  • Quora. (2014, March 29). Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them? Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Chemoselective Reduction of Esters to Aldehydes by Potassium Diisobutyl-t-butoxyaluminum Hydride (PDBBA). Retrieved from [Link]

  • Nptel. (n.d.). 13 Saponification of Esters. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

  • Aggarwal, T. (n.d.). Methods in Organic Synthesis.

  • JoVE. (2025, May 22). Acid Halides to Alcohols: LiAlH4 Reduction. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2017, March 24). Why is it often difficult to stop the reduction of an ester at the aldehyde? Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Harvard University. Retrieved from [Link]

  • Hudson, A. G., et al. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(11), 2972–2975.

  • LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Reddit. (2021, April 12). What's a good reducing agent for a sterically hindered ketone? r/OrganicChemistry. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (1997). New Trends in Peptide Coupling Reagents. Methods in Enzymology, 289, 104-126.

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • CS, T. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methylcyclohexanecarboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 1-Methylcyclohexane-1-Carboxylate

Ticket ID: M1MCC-PUR-001 Status: Open Agent: Senior Application Scientist, Separation Technologies[1][2] System Overview & Physical Constants User Query: "I need to isolate methyl 1-methylcyclohexane-1-carboxylate (M1MCC...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: M1MCC-PUR-001 Status: Open Agent: Senior Application Scientist, Separation Technologies[1][2]

System Overview & Physical Constants

User Query: "I need to isolate methyl 1-methylcyclohexane-1-carboxylate (M1MCC) from my reaction mixture. The NMR shows significant solvent peaks (THF, Toluene, or DMF). What are the critical parameters for separation?"

Agent Response: M1MCC is a sterically hindered ester.[2] Unlike unhindered analogs, the quaternary carbon at the 1-position increases thermal stability but also dictates specific purification strategies. Because it is a high-boiling liquid, vacuum distillation is the gold standard for final purification, while extractive workup is required for polar aprotic solvents.

Key Physical Data for Separation
PropertyValue / CharacteristicImplication for Separation
CAS Number 825-04-7Verification of identity.[1][2][3]
Boiling Point (Atm) ~190–195°C (Predicted)Do not distill at atm. Decomposition risk.[1][2]
Boiling Point (Vacuum) ~75–80°C @ 15 mmHgIdeal range for fractional distillation.[2]
Solubility Immiscible w/ WaterAqueous washes are highly effective for polar solvents.[2]
Structure Sterically Hindered EsterResistant to mild hydrolysis; allows for rigorous acid/base washes.[2]

Troubleshooting Guides (FAQ)

Ticket #101: "I can't get rid of THF/Ether peaks in my NMR."

Diagnosis: Solvent trapping.[2][4] Root Cause: Even though THF (BP 66°C) is volatile, the viscosity of the oil can trap solvent molecules within the bulk liquid, especially if the flask is not rotated or if the vacuum is insufficient. Solution:

  • Rotary Evaporation: Use a bath temperature of 40°C and reduce pressure to <20 mbar .

  • The "Chase" Method: Add a higher boiling, non-interacting solvent (e.g., Pentane or Dichloromethane) to the crude oil and re-evaporate. The formation of azeotropes or simple co-evaporation helps "sweep" the trapped THF out of the oil matrix.

  • High Vacuum: Place the oil on a manifold (<1 mmHg) for 4–12 hours with stirring. Stirring is critical to break surface tension.[1][2]

Ticket #102: "My crude contains DMF/DMSO. Rotovap isn't working."

Diagnosis: High boiling point retention.[2][5] Root Cause: DMF (BP 153°C) and DMSO (BP 189°C) have boiling points too close to M1MCC to be removed easily by simple evaporation without co-distilling the product. Solution: Do not distill yet. Use an aqueous extractive workup first.[2]

  • Protocol: Dissolve crude in Et2O or Hexanes (10 mL per gram of product). Wash 3x with 5% LiCl (aq) .[2][5][6]

  • Mechanism:[1][2][7] LiCl increases the ionic strength of the aqueous layer, forcing organic products into the organic layer ("salting out") while aggressively sequestering dipolar aprotic solvents like DMF into the aqueous phase [1].

Ticket #103: "I see a 'smear' on my TLC and yield is low after distillation."

Diagnosis: Thermal decomposition or polymerization.[2] Root Cause: Distilling at atmospheric pressure or insufficient vacuum caused the pot temperature to exceed 160°C. Solution: Switch to Fractional Vacuum Distillation .[2]

  • Use a Vigreux column to prevent bumping and improve separation.[2]

  • Ensure vacuum is stable at <10 mmHg .[2]

  • Collect the "heart cut" (steady temperature fraction).[2]

Validated Separation Protocols

Workflow A: Removal of Volatile Solvents (THF, MeOH, DCM)

For reaction mixtures coming from standard esterification or alkylation.

  • Concentration: Remove bulk solvent via rotary evaporator (40°C bath).

  • Dissolution: Redissolve residue in Pentane or Hexanes (non-polar).

    • Why? M1MCC is highly soluble in hexanes; polar impurities and salts are not.[2]

  • Filtration: Pass through a pad of Celite or a coarse frit to remove precipitated salts (e.g., Lithium salts from LDA alkylation).[2]

  • Final Strip: Concentrate filtrate. Apply high vacuum (0.1 mmHg) for 2 hours.

Workflow B: Removal of High-Boiling Impurities (DMF, Toluene)

For reaction mixtures involving alkylation in polar media or Dean-Stark esterification.[1][2]

  • Quench: Pour reaction mixture into ice-cold water.

  • Extraction: Extract into Diethyl Ether (preferred over DCM for better phase separation with DMF).

  • The LiCl Wash (Critical for DMF):

    • Wash organic layer 3x with 5% Lithium Chloride (aq) .[2][5][6]

    • Wash 1x with Brine.[2]

  • Drying: Dry over MgSO₄. Filter and concentrate.

  • Distillation (The Polish):

    • Setup: Short-path distillation head or Kugelrohr.[1][2]

    • Pressure: 0.5 – 2.0 mmHg .[2]

    • Temp: Slowly ramp oil bath. Product should distill between 50–70°C (depending on exact vacuum).

    • Note: Discard the first 5% (fore-run) which contains residual toluene.[1][2]

Decision Logic Visualization

The following diagram illustrates the decision-making process for solvent removal based on the impurity type.

SolventRemoval Start Crude Reaction Mixture (M1MCC + Solvents) CheckSolvent Identify Primary Solvent Impurity Start->CheckSolvent Volatile Volatile (THF, MeOH, DCM, Et2O) CheckSolvent->Volatile HighBoil High Boiling / Polar (DMF, DMSO, NMP) CheckSolvent->HighBoil Azeotrope Azeotropic / Non-Polar (Toluene, Benzene) CheckSolvent->Azeotrope Rotovap Rotary Evaporation (40°C, >20 mbar) Volatile->Rotovap AqWorkup Aqueous Workup (Dissolve in Et2O) HighBoil->AqWorkup Distill Vacuum Distillation (<10 mmHg) Azeotrope->Distill BP separation required Trapped Solvent Trapped? Rotovap->Trapped Chase Co-evaporation (Add Pentane/DCM & Re-vap) Trapped->Chase Yes Final Pure M1MCC Trapped->Final No Chase->Final LiClWash Wash 3x with 5% LiCl (Removes DMF into Aq Phase) AqWorkup->LiClWash LiClWash->Rotovap Distill->Final

Caption: Decision tree for separating solvent impurities from Methyl 1-methylcyclohexane-1-carboxylate based on solvent volatility and polarity.

References

  • University of Rochester. (n.d.).[2] Workup for Reactions in DMF or DMSO. Department of Chemistry. Retrieved February 18, 2026, from [Link][1]

  • PubChem. (2025).[2] 1-Methylcyclohexane-1-carboxylate (Compound Summary). National Library of Medicine.[2] Retrieved February 18, 2026, from [Link][1]

  • Org. Synth. (1973).[2] 1-Methylcyclohexanecarboxylic Acid.[1][2][8][9] Organic Syntheses, Coll. Vol. 5, p.739.[2] Retrieved February 18, 2026, from [Link][1]

Sources

Troubleshooting

solving solubility issues with methyl 1-methylcyclohexane-1-carboxylate

Executive Summary: The "Dual-Solubility" Paradox Researchers working with Methyl 1-methylcyclohexane-1-carboxylate (MMCC) often encounter a specific frustration: the compound appears "insoluble" in aqueous base even unde...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Solubility" Paradox

Researchers working with Methyl 1-methylcyclohexane-1-carboxylate (MMCC) often encounter a specific frustration: the compound appears "insoluble" in aqueous base even under conditions that dissolve similar esters.

As a Senior Application Scientist, I must clarify that you are likely facing two distinct phenomena acting simultaneously:

  • Physical Insolubility: The molecule is highly lipophilic (LogP ~2.6–2.[1]9) and resists solvation in aqueous media.[1]

  • Chemical Inertness (Pseudo-Insolubility): The gem-dimethyl-like substitution at the C1 position creates significant steric hindrance .[1] This blocks the standard nucleophilic attack required for hydrolysis.[1] When a user says, "It won't dissolve in NaOH," they often mean, "It won't react to form the soluble carboxylate salt."

This guide addresses both issues independently using field-proven protocols.

Biological Assay Formulation (Physical Solubility)

Scenario: You need to introduce MMCC into a cell culture or enzymatic assay without precipitation ("crashing out") or solvent toxicity.

The Mechanism of Failure

Directly pipetting a high-concentration DMSO stock into aqueous media causes precipitation shock .[1] The local concentration of water spikes instantly, forcing the lipophilic MMCC out of solution before it can disperse.[1]

Troubleshooting Guide: The "Intermediate Spike" Protocol

Objective: Stable dispersion at 10–100 µM in aqueous buffer.

ParameterRecommendation
Primary Solvent DMSO (Anhydrous, Cell Culture Grade)
Co-Solvent/Surfactant Tween 80 (Low Peroxide) or PEG-400
Max Final DMSO < 0.5% (Cell line dependent)

Step-by-Step Protocol:

  • Prepare Master Stock: Dissolve MMCC in 100% DMSO to reach 10 mM . Vortex until clear.

  • Prepare "Spiking Solution" (The Critical Step):

    • Do not add Master Stock directly to media.[1]

    • Instead, create a 10x intermediate dilution in a surfactant-rich buffer .

    • Mix: 10 µL Master Stock + 90 µL [PBS + 0.5% Tween 80].

    • Result: A micellar suspension or stable emulsion.[1]

  • Final Dilution: Add the Spiking Solution to your assay well.

    • Example: 10 µL Spiking Solution + 90 µL Culture Media.[1]

    • Final Conc: 10 µM MMCC, 0.1% DMSO, 0.05% Tween 80.

Technical Insight: The Tween 80 acts as a bridge, forming micelles around the MMCC molecules, preventing the hydrophobic aggregation that leads to precipitation.[1]

Chemical Hydrolysis (Reactivity-Based Solubility)

Scenario: You are trying to hydrolyze the ester to the free acid (1-methylcyclohexane-1-carboxylic acid), but the starting material remains as an oil layer in aqueous NaOH/LiOH.

The Science: Why Standard Saponification Fails

Standard hydrolysis relies on the


 mechanism  (Base-catalyzed, Acyl Cleavage, Bimolecular). The hydroxide ion (

) must attack the carbonyl carbon.[1][2][3]
  • The Barrier: The methyl group at C1 (alpha position) and the cyclohexane ring create a "steric wall."[1] The tetrahedral intermediate cannot form because the transition state is too crowded.[1]

Decision Tree: Selecting the Right Cleavage Protocol

HydrolysisLogic Start Goal: Cleave MMCC Ester Substrate Substrate Sensitivity? Start->Substrate Robust Substrate is Robust (No acid/base sensitive groups) Substrate->Robust Yes Sensitive Substrate is Sensitive (Contains other esters/epoxides) Substrate->Sensitive No MethodA Method A: Anhydrous Hydroxide (KOH / DMSO @ 100°C) Robust->MethodA Try first MethodB Method B: TMSI Dealkylation (S_N2 Mechanism) Sensitive->MethodB Required MethodA->MethodB If Method A fails caption Figure 1: Decision matrix for cleaving sterically hindered esters like MMCC.

Protocol A: High-Force Saponification (The "Naked" Hydroxide)

Use this if your molecule can withstand heat and strong base.[1]

Theory: By using DMSO as a solvent, we strip the hydration shell off the hydroxide ion.[1] This "naked"


 is significantly more nucleophilic and can penetrate the steric shield.[1]
  • Solvent: 5:1 DMSO : Water.[1]

  • Base: KOH (8 equivalents).

  • Conditions: Heat to 100–120°C for 12–24 hours.

  • Workup: The reaction will turn homogeneous as the salt forms. Acidify with HCl to precipitate the free acid.[1]

Protocol B: TMSI Dealkylation (The "Nuclear Option")

Use this if Protocol A fails or if you have acid-sensitive groups.[1]

Theory: This switches the mechanism from


  (attacking the crowded carbonyl) to 

(attacking the unhindered methyl group on the ester oxygen).[1] This is known as

or specific alkyl cleavage.[1]

Reagents: Trimethylsilyl iodide (TMSI).[4][5] Note: TMSI is expensive and light-sensitive.[1] Can be generated in situ using TMS-Cl + NaI.[4]

  • Setup: Flame-dried glassware, Argon atmosphere (Strictly Anhydrous).

  • Solvent: Dry Acetonitrile or DCM.[1]

  • Addition: Add MMCC (1 eq). Add TMSI (1.5–2.0 eq) dropwise at 0°C.

  • Reaction: Warm to reflux (60–80°C) for 4–8 hours.

    • Mechanism:[1][2][6][7] The iodine attacks the methyl group, releasing Methyl Iodide (MeI) and the TMS-ester.[1]

  • Quench: Add Methanol or Water.[1][8] The TMS-ester instantly hydrolyzes to the free acid.[1]

  • Purification: Wash with sodium thiosulfate (to remove iodine color) and extract.[1]

Frequently Asked Questions (FAQ)

Q1: I see a peak at the same retention time in HPLC after base treatment. Did it fail? A: Likely, yes. However, check your pH.[9] If you injected the basic reaction mixture directly, the "insoluble oil" is the unreacted ester.[1] If you acidified it and then saw the peak, it is definitely unreacted starting material.[1] The free acid usually has a lower retention time (is more polar) than the methyl ester.[1]

Q2: Can I use Pig Liver Esterase (PLE) for enzymatic hydrolysis? A: Generally, no . PLE and Candida antarctica Lipase B (CALB) struggle with quaternary centers at the alpha position.[1] The active site cannot accommodate the bulk of the 1-methylcyclohexyl group.[1] Chemical cleavage (Protocol B) is recommended over enzymatic approaches for this specific scaffold.[1]

Q3: Why not just use Ethanol/NaOH? A: Ethanol is a protic solvent.[1] It solvates the hydroxide ion via hydrogen bonding, reducing its energy and nucleophilicity.[1] For hindered esters, you need the "naked" anion effect provided by polar aprotic solvents like DMSO or DMF.[1]

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Section on Hydrolysis of Carboxylic Esters, specifically steric effects).

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969.

  • Theodorou, V., et al. (2018).[3] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 362-375. (Demonstrates KOH/DMSO methodology).

  • Sigma-Aldrich Technical Bulletin. TMSI (N-trimethylsilylimidazole) and TMS-Iodide Reagent Guide.

Sources

Optimization

Technical Support Center: Achieving High Purity of Methyl 1-Methylcyclohexane-1-carboxylate for Analytical Applications

Welcome to the technical support center for methyl 1-methylcyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who require this compound in a high state of pu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 1-methylcyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who require this compound in a high state of purity for analytical applications. Achieving greater than 99% purity is often critical for use as a reference standard, in metabolic studies, or in fragrance and flavor profiling, where even minor impurities can compromise results.

This document provides in-depth troubleshooting guides and answers to frequently asked questions, moving beyond simple protocols to explain the scientific rationale behind each step. Our goal is to empower you to diagnose purity issues and implement effective purification strategies confidently.

Section 1: Initial Purity Assessment — What's in Your Vial?

Before any purification attempt, a thorough characterization of the crude or existing material is paramount. You cannot effectively remove impurities without first identifying them.

Q: What are the best methods to assess the purity of my methyl 1-methylcyclohexane-1-carboxylate sample?

A: A multi-technique approach is recommended for a comprehensive purity profile. The three most powerful methods are Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for volatile and semi-volatile compounds like esters.[1] GC separates components based on their boiling points and polarity, while MS provides structural information for definitive peak identification.[1][2]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is invaluable for identifying and quantifying proton-containing impurities, especially residual solvents or starting materials.[3][4] For high-accuracy purity determination, quantitative NMR (qNMR) can be employed, which is a primary analytical method.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred for this compound, HPLC is useful for detecting non-volatile or thermally sensitive impurities that would not be observed by GC.[8]

Technique Primary Use Key Parameters & Expected Results for Pure Compound
GC-MS Detection of volatile impurities, purity assessment (% area).Column: DB-5ms or equivalent. Expected Retention Time: Varies by method, but a single, sharp peak should be observed. MS (EI, 70 eV): Key fragments at m/z 97, 55, 101, 59.[2]
¹H NMR Identification and quantification of starting materials, solvents, and structural isomers.Solvent: CDCl₃. Expected Shifts: ~3.66 ppm (s, 3H, -OCH₃), ~2.0-1.2 ppm (m, 10H, cyclohexane ring), ~1.15 ppm (s, 3H, -CH₃). Protons alpha to the carbonyl typically appear around 2.0-3.0 ppm.[4]
HPLC Detection of non-volatile impurities.Column: C18 (Reverse Phase). Mobile Phase: Acetonitrile/Water gradient.[9] A single major peak is expected.

Section 2: Troubleshooting Guide: From Crude Product to Analytical Standard

This section addresses specific issues encountered during the purification process.

Logical Purification Workflow

The following diagram outlines a general, robust workflow for purifying methyl 1-methylcyclohexane-1-carboxylate, starting from a crude reaction mixture.

Purification_Workflow Crude Crude Reaction Product Wash Aqueous Wash (e.g., NaHCO₃, Brine) Crude->Wash Remove acids, salts Dry Drying (e.g., MgSO₄, Na₂SO₄) Wash->Dry Remove water Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Remove extraction solvent Purity_Check_1 Purity Check 1 (GC-MS, ¹H NMR) Solvent_Removal->Purity_Check_1 Distillation Fractional Vacuum Distillation Purity_Check_2 Final Purity Verification (>99% by GC & NMR) Distillation->Purity_Check_2 Purity_Check_1->Distillation Impurities Present Final_Product High-Purity Analytical Standard Purity_Check_1->Final_Product Purity >99% Prep_LC Preparative Chromatography (HPLC or Flash) Prep_LC->Final_Product Purity_Check_2->Prep_LC Purity <99% Purity_Check_2->Final_Product Purity >99%

Caption: General workflow for purifying methyl 1-methylcyclohexane-1-carboxylate.

Q: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm and my crude product has a vinegar-like smell. What is this impurity and how do I remove it?

A: This strongly indicates the presence of unreacted 1-methylcyclohexanecarboxylic acid , the starting material for the esterification. The carboxylic acid proton is responsible for the downfield signal, and its volatility contributes to the odor.

Cause: The Fischer esterification reaction is an equilibrium process.[10] Incomplete reaction or hydrolysis of the ester during workup can leave significant amounts of the starting acid.

Solution: Aqueous Basic Wash

This protocol selectively removes the acidic impurity by converting it to its water-soluble carboxylate salt.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or ethyl acetate (approx. 10 volumes).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the NaHCO₃ solution slowly, as effervescence (CO₂ evolution) will occur. Swirl gently and vent the funnel frequently. Continue washing until no more gas evolves.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Evaporation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Verification:

  • Acquire a new ¹H NMR spectrum. The broad singlet between 10-12 ppm should be absent.

  • The characteristic odor of the carboxylic acid should be gone.

Q: My GC-MS analysis shows a peak with a shorter retention time than my product. How do I remove this volatile impurity?

A: This is likely a low-boiling point impurity, such as residual methanol (from esterification) or a solvent used in the synthesis (e.g., hexane).

Cause: Incomplete removal of volatile reagents or solvents after the reaction workup.

Solution: Fractional Vacuum Distillation

Distillation is a powerful technique for separating liquids with different boiling points.[11][12] For compounds with boiling points above ~150°C, vacuum distillation is essential to prevent thermal decomposition.

Key Physical Properties for Distillation:

Compound CAS Number Molecular Weight ( g/mol ) Boiling Point (°C)
1-Methylcyclohexanecarboxylic acid1123-25-7142.20234-236[13]
Methyl 1-methylcyclohexane-1-carboxylate 30206-10-1 156.22 ~190-200 (est.)
Methyl 1-cyclohexene-1-carboxylate18448-47-0140.18190-192
Methanol67-56-132.0464.7

Step-by-Step Protocol:

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Use a short, insulated fractionating column (e.g., a Vigreux column) for efficiency.

  • Charge the Flask: Add the crude ester to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first fraction, which will contain the low-boiling impurities (e.g., methanol, solvents). The head temperature will be low and may fluctuate.

    • Product Fraction: As the temperature stabilizes at the expected boiling point of your product at the given pressure, switch to a new receiving flask to collect the pure ester.

    • High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid charring high-boiling impurities (like the starting acid).

  • Release Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum.

Verification:

  • Analyze the collected product fraction by GC-MS. The early-eluting peak corresponding to the volatile impurity should be significantly reduced or eliminated.

Q: My purity is ~95-98% after distillation, but a stubborn, closely-eluting peak remains in the GC-MS. What is it and how can I achieve >99.5% purity?

A: This impurity is likely a structural isomer, such as methyl 1-cyclohexene-1-carboxylate, which can form via elimination side reactions during synthesis.[14] Its boiling point is very close to the desired product, making separation by distillation difficult.

Cause: Synthesis conditions (e.g., high heat, strong acid catalyst) can promote the formation of isomeric byproducts that are difficult to separate by conventional means.

Solution: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest levels of purity, preparative chromatography is the method of choice. It separates compounds based on their differential partitioning between a mobile and stationary phase, offering much higher resolution than distillation.[15][16]

Step-by-Step Protocol:

  • Method Development: First, develop an analytical HPLC method (e.g., on a C18 column) that shows good separation between your product and the impurity.[9]

  • Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column, a higher flow rate, and injecting a larger sample volume.

  • Injection: Dissolve the partially purified ester in a suitable solvent (ideally the mobile phase) and inject it onto the preparative column.

  • Fraction Collection: Use a detector (e.g., UV) to monitor the column eluent and a fraction collector to collect the separated peaks into different vials.

  • Product Pooling: Combine the fractions that contain the pure product, as determined by analytical HPLC or GC-MS analysis of each fraction.

  • Solvent Removal: Remove the HPLC mobile phase solvents under reduced pressure to yield the final, high-purity product.

Verification:

  • Analyze the final product by GC-MS and ¹H NMR. Purity should now exceed 99.5%, with the isomeric impurity below the level of detection.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the minimum acceptable purity for a compound intended for use as an analytical standard? For most applications, particularly in regulated environments like pharmaceuticals, a purity of >95% is the absolute minimum, with >99% being the common requirement. For use as a certified reference material, purity often needs to be >99.5% with a well-characterized impurity profile.[5]

Q2: My ¹H NMR spectrum looks perfectly clean, but GC-MS shows a 2% impurity. Why is there a discrepancy? This can happen for several reasons. The impurity might not have any protons, or its signals may be hidden under your product's signals in the ¹H NMR spectrum. Alternatively, the impurity could be highly responsive to the GC's detector (e.g., FID) compared to your product, leading to an overestimation of its percentage. This highlights the importance of using orthogonal techniques (like NMR and GC) for a complete purity picture.[5]

Q3: How should I properly store purified methyl 1-methylcyclohexane-1-carboxylate? Esters can be susceptible to hydrolysis if exposed to moisture, especially in the presence of acidic or basic residues. Store the purified material in a tightly sealed vial, preferably under an inert atmosphere (like nitrogen or argon), and keep it in a cool, dry, and dark place.

References

  • Methyl Ester Fractionation . FENIX Process Technologies Pvt. Ltd. Available from: [Link]

  • Methylester Distillation: Enhancing Biodiesel Purity and Efficiency . Technoilogy. Available from: [Link]

  • Fractional Distillation of Methyl Esters (FAME) . SPEC Engineers. Available from: [Link]

  • Pilot Plant Fractionation of Marine Oils Methyl Esters . Canadian Science Publishing. Available from: [Link]

  • Biodiesel single cut methyl ester . Sulzer. Available from: [Link]

  • Methyl 1-methylcyclohexanecarboxylate . PubChem, National Institutes of Health. Available from: [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM . MDPI. Available from: [Link]

  • Preparative Chromatography . Evotec. Available from: [Link]

  • Key Concepts and Considerations of Preparative Liquid Chromatography . Welch Materials. Available from: [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. Available from: [Link]

  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography . PubMed. Available from: [Link]

  • LABTips: Preparative HPLC for Purification Workflows . American Laboratory. Available from: [Link]

  • 1-methylcyclohexanecarboxylic acid . Organic Syntheses Procedure. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . ACS Publications. Available from: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients . RSSL. Available from: [Link]

  • Methyl cyclohexane carboxylates and their use in perfume compositions. Google Patents.
  • 1-Methylcyclohexane-1-carboxylate . PubChem, National Institutes of Health. Available from: [Link]

  • 1-methylcyclohexane carboxylic acid synthesis . YouTube. Available from: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . European Pharmaceutical Review. Available from: [Link]

  • Methyl 1-cyclohexene-1-carboxylate . NIST WebBook. Available from: [Link]

  • Methyl cyclohex-1-ene-1-carboxylate . SIELC Technologies. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral analysis of methyl 1-methylcyclohexane-1-carboxylate

Comparative Analytical Guide: FTIR Profiling of Methyl 1-Methylcyclohexane-1-Carboxylate vs. Orthogonal Methods Executive Summary & Strategic Context In the synthesis of sterically hindered pharmaceutical intermediates,...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: FTIR Profiling of Methyl 1-Methylcyclohexane-1-Carboxylate vs. Orthogonal Methods

Executive Summary & Strategic Context

In the synthesis of sterically hindered pharmaceutical intermediates, methyl 1-methylcyclohexane-1-carboxylate (CAS: 30206-10-1) represents a critical structural motif. The gem-dimethyl-like substitution at the C1 position creates a quaternary center that imparts significant chemical stability but complicates standard purification monitoring.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute structural elucidation, it is often a bottleneck in high-throughput process development. This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) —specifically in Attenuated Total Reflectance (ATR) mode—against orthogonal techniques (Raman, GC-MS, NMR). We demonstrate that for routine identity verification and moisture analysis, ATR-FTIR offers a superior balance of speed and specificity, provided the gem-disubstituted steric effects on the carbonyl band are correctly interpreted.

Technical Analysis: The Molecule & The Challenge

The target molecule, methyl 1-methylcyclohexane-1-carboxylate (


), features a cyclohexane ring with a quaternary carbon at position 1, bearing both a methyl group and a methyl ester.

Key Analytical Challenges:

  • Steric Crowding: The quaternary center restricts rotation, potentially narrowing the bandwidth of the carbonyl (

    
    ) stretch compared to linear esters.
    
  • Isomer Differentiation: Distinguishing this gem-substituted isomer from its regioisomers (e.g., cis/trans-2-methyl isomers) requires precise fingerprint region analysis.

  • Hygroscopicity: Esters can hydrolyze; detecting the onset of carboxylic acid formation (broad O-H stretch) is critical for QC.

Comparative Methodology: FTIR vs. Alternatives

To select the optimal analytical workflow, we compare ATR-FTIR against its primary alternatives.

Table 1: Comparative Performance Matrix
FeatureATR-FTIR (Recommended) Raman Spectroscopy 1H NMR (Benchmark) GC-MS
Primary Utility Functional Group ID, Water DetectionSkeletal Fingerprinting, PolymorphsAbsolute Structural ProofPurity & Quantitation
Sample Prep None (Direct Liquid)None (Glass Vial)Dissolution (

)
Dilution required
Speed < 1 minute< 2 minutes10–30 minutes15–45 minutes
Specificity High for

,

High for

ring modes
Ultimate (H-counting)High (Mass frag)
Limit of Detection ~0.1 - 0.5%~1%~0.1%ppm level
Destructive? NoNoNoYes
Senior Scientist Insight:

"While NMR is non-negotiable for the initial characterization of a new batch, FTIR is the only viable tool for at-line reaction monitoring. Specifically, Raman often suffers from fluorescence interference with crude reaction mixtures of this ester, whereas FTIR remains robust."

Experimental Protocol: ATR-FTIR Profiling

This protocol is designed to be a self-validating system. If the validation steps fail, the data must be rejected.

Instrument Configuration:

  • Detector: DTGS (Deuterated Triglycine Sulfate) for linearity.

  • Beam Splitter: KBr or ZnSe.

  • Resolution: 4

    
     (Optimal for liquid bands).
    
  • Scans: 32 (Balance of S/N ratio and speed).

  • Accessory: Single-bounce Diamond or ZnSe ATR.

Step-by-Step Workflow:

  • System Validation (Background):

    • Clean crystal with isopropanol.

    • Collect background spectrum (air).

    • Pass Criteria: No peaks >0.005 Absorbance in 2800–3000

      
       region (contamination check).
      
  • Sample Application:

    • Pipette 20

      
       of neat methyl 1-methylcyclohexane-1-carboxylate onto the crystal.
      
    • Critical: Ensure full coverage of the "active spot" (usually 1-2 mm diameter).

  • Acquisition:

    • Monitor the live interferogram. Ensure signal amplitude is within 2–8V (instrument dependent) to prevent detector saturation.

  • Processing:

    • Apply ATR Correction (if comparing to transmission libraries).

    • Baseline correct (linear, 2-point).

Spectral Interpretation & Data

The spectrum of methyl 1-methylcyclohexane-1-carboxylate is dominated by the ester functionality and the aliphatic ring.

Table 2: Characteristic Peak Assignments
Frequency (

)
IntensityAssignmentMechanistic Note
2950 – 2960 Strong

Asymmetric stretch of the methyl group on the quaternary carbon.
2920 – 2930 Strong

Cyclohexane ring methylene stretch.
2850 – 2860 Medium

Symmetric methylene stretch.
1730 – 1745 Very Strong

Diagnostic Peak. Ester carbonyl. The quaternary center typically pins this near 1735

.
1430 – 1460 Medium

Scissoring vibration of ring methylenes + methyl deformation.
1190 – 1250 Strong

Asymmetric ester stretch. Often the second strongest peak.[1]
1130 – 1160 Medium


stretch (methoxy group).
~3400 Weak/Broad

Impurity Indicator. Presence indicates hydrolysis to acid or wet sample.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the spectral assignment logic.

Figure 1: Analytical Method Selection Workflow

MethodSelection Start Sample: Me-1-Me-Cyclohexyl Carboxylate Goal Goal? Start->Goal Structure Absolute Structure (New Synthesis) Goal->Structure Unknown Batch QC Routine ID / Purity (Process Check) Goal->QC Known Batch NMR 1H NMR (Definitive) Structure->NMR FTIR ATR-FTIR (Fast/Robust) QC->FTIR GCMS GC-MS (Trace Impurities) QC->GCMS Final Release Batch NMR->Final Confirm C1-Me (s) FTIR->Final Confirm C=O (1735)

Caption: Decision matrix for selecting FTIR versus orthogonal methods based on the analytical objective (Structural confirmation vs. Routine QC).

Figure 2: FTIR Spectral Assignment Logic

SpectralLogic Spectrum FTIR Spectrum (Liquid Film) Region1 Region: 1700-1750 cm-1 Spectrum->Region1 Region2 Region: 3200-3600 cm-1 Spectrum->Region2 Region3 Region: 1100-1300 cm-1 Spectrum->Region3 CheckCO Peak @ ~1735? Region1->CheckCO CheckOH Broad Peak? Region2->CheckOH ResultEst Ester Confirmed Region3->ResultEst C-O Stretches Present CheckCO->ResultEst Yes (Strong) ResultAcid Hydrolysis Detected (Impurity) CheckOH->ResultAcid Yes ResultDry Dry Sample CheckOH->ResultDry No

Caption: Logic flow for interpreting the FTIR spectrum to confirm identity and detect common hydrolysis impurities.

References

  • National Institute of Standards and Technology (NIST). 1-Methylcyclohexanecarboxylic acid (and derivatives) IR Spectra. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard text for ester shift assignments).

  • PubChem. Methyl 1-methylcyclohexane-1-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Mettler Toledo. FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl 1-Methylcyclohexane-1-carboxylate and Methyl Cyclohexanecarboxylate

Introduction In the landscape of synthetic organic chemistry, cyclohexane derivatives serve as fundamental building blocks for pharmaceuticals, fragrances, and materials. The reactivity of functional groups appended to t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, cyclohexane derivatives serve as fundamental building blocks for pharmaceuticals, fragrances, and materials. The reactivity of functional groups appended to this carbocyclic scaffold is profoundly influenced by its stereochemistry and substitution pattern. This guide provides an in-depth comparison of the chemical reactivity of two closely related esters: Methyl 1-methylcyclohexane-1-carboxylate and Methyl cyclohexanecarboxylate.

The primary structural distinction between these two molecules is the presence of a methyl group at the C1 position of the cyclohexane ring in Methyl 1-methylcyclohexane-1-carboxylate, creating a quaternary α-carbon. This seemingly minor modification introduces significant steric and electronic consequences that dictate their behavior in common organic transformations. This analysis will explore these differences through the lens of key reactions, including base-catalyzed hydrolysis (saponification), reduction, and reactions involving the α-carbon, providing researchers with the predictive insights necessary for reaction design and optimization.

Compound NameStructureKey Features
Methyl cyclohexanecarboxylate Methyl cyclohexanecarboxylateSecondary α-carbon, Possesses an α-hydrogen.
Methyl 1-methylcyclohexane-1-carboxylate Methyl 1-methylcyclohexanecarboxylateQuaternary α-carbon, Lacks an α-hydrogen, Increased steric hindrance.

I. The Decisive Role of the α-Methyl Group: Steric and Electronic Effects

The divergence in reactivity between these two esters is almost entirely governed by the properties of the α-carbon—the carbon atom adjacent to the ester carbonyl group.

Steric Hindrance: The Dominant Factor

The most critical difference is the steric environment around the carbonyl group. In Methyl 1-methylcyclohexane-1-carboxylate, the presence of a methyl group on the same carbon as the carboxylate function creates a sterically congested quaternary center. Any reaction requiring a nucleophile to attack the electrophilic carbonyl carbon will be significantly impeded. This phenomenon, known as steric hindrance, raises the activation energy of the transition state, thereby slowing the reaction rate.

In contrast, Methyl cyclohexanecarboxylate has a hydrogen atom at the α-position, presenting a much smaller steric profile and allowing for easier access by incoming nucleophiles.

The Absence of an α-Hydrogen: A Fork in the Reaction Pathway

A second, equally important distinction is the presence or absence of an acidic α-hydrogen. Methyl cyclohexanecarboxylate possesses an α-hydrogen that can be abstracted by a strong base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, opening up a vast array of synthetic possibilities, such as alkylation and condensation reactions.

Methyl 1-methylcyclohexane-1-carboxylate, having no α-hydrogens, is non-enolizable. This structural feature completely precludes it from participating in enolate-mediated chemistry, fundamentally limiting its synthetic utility in this regard.

II. Comparative Reactivity in Key Ester Transformations

We will now examine how these structural differences manifest in three common classes of ester reactions.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is the hydrolysis of an ester under basic conditions, typically using a hydroxide source like NaOH or KOH, to yield a carboxylate salt and an alcohol. The mechanism proceeds via a nucleophilic acyl substitution, where the rate-determining step is the attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

For Methyl 1-methylcyclohexane-1-carboxylate, the steric bulk of the α-methyl group severely hinders the approach of the hydroxide nucleophile. This destabilizes the already crowded tetrahedral transition state, increasing the activation energy and dramatically slowing the reaction rate. Consequently, hydrolyzing this hindered ester requires more forcing conditions—such as higher temperatures, longer reaction times, or stronger bases—compared to its unsubstituted counterpart.

Methyl cyclohexanecarboxylate, being less sterically hindered, undergoes saponification under standard, milder conditions with a significantly faster rate.

G E1 Ester (sp2) T1 Tetrahedral Intermediate (sp3) E1->T1 OH- attack (Fast) P1 Carboxylate + Methanol T1->P1 Collapse T2 Tetrahedral Intermediate (sp3) (High Energy, Sterically Crowded) P2 Carboxylate + Methanol E2 Ester (sp2) E2->T2 OH- attack (Very Slow) T2->P2 Collapse

Figure 2. Divergent reactivity pathways based on enolate formation.

III. Quantitative Data Summary

While precise kinetic data for these specific compounds can be sparse, the principles of physical organic chemistry allow for a qualitative and semi-quantitative comparison. The rate of saponification for sterically hindered esters can be orders of magnitude slower than their unhindered analogs. For instance, the saponification rate of an ester with an axial-CO₂Et group on a cyclohexane ring is about 20 times slower than its equatorial counterpart due to increased steric strain in the transition state. A similar, if not more pronounced, effect is expected for the quaternary center in Methyl 1-methylcyclohexane-1-carboxylate.

Feature / ReactionMethyl cyclohexanecarboxylateMethyl 1-methylcyclohexane-1-carboxylateRationale
α-Hydrogen YesNoPresence of a C-H bond at the α-position.
Steric Hindrance LowHighQuaternary α-carbon creates a congested environment.
Saponification Rate FastVery SlowSteric hindrance raises the energy of the tetrahedral intermediate.
Reduction Rate (LAH) FastSlowHindered approach of the bulky hydride reagent.
Enolate Formation Yes (with strong base)NoRequires an acidic α-hydrogen.
α-Alkylation PossibleNot PossibleReaction proceeds through an enolate intermediate.

IV. Experimental Protocols: Saponification

To illustrate the practical implications of these reactivity differences, the following protocols outline the saponification of both esters. Note the harsher conditions required for the hindered substrate.

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup start Dissolve Ester (1.0 eq) in Methanol/Water add_base Add aq. NaOH (1.5 eq) start->add_base heat Heat to Reflux add_base->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool evap Remove Methanol (Rotary Evaporator) cool->evap wash Wash with Ether evap->wash acidify Acidify with HCl (pH ~2) wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry product Isolate Carboxylic Acid dry->product

Figure 3. General experimental workflow for saponification.
Protocol 1: Saponification of Methyl cyclohexanecarboxylate
  • Reagents: Methyl cyclohexanecarboxylate, Methanol, 3M Sodium Hydroxide (aq), Diethyl Ether, 6M Hydrochloric Acid (aq), Ethyl Acetate, Anhydrous Sodium Sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve methyl cyclohexanecarboxylate (1.0 eq) in a 4:1 mixture of methanol and water (e.g., 10 mL/g of ester).

    • Add an aqueous solution of NaOH (1.5 eq).

    • Heat the mixture to reflux (approx. 70-80 °C) and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Expected Reaction Time: 1-3 hours.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with HCl.

    • Extract the resulting carboxylic acid with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cyclohexanecarboxylic acid.

Protocol 2: Saponification of Methyl 1-methylcyclohexane-1-carboxylate
  • Reagents: Methyl 1-methylcyclohexane-1-carboxylate, Ethylene Glycol, Potassium Hydroxide, Diethyl Ether, 6M Hydrochloric Acid (aq), Ethyl Acetate, Anhydrous Sodium Sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 1-methylcyclohexane-1-carboxylate (1.0 eq) in ethylene glycol (a higher boiling solvent).

    • Add a concentrated aqueous solution of KOH (3.0-5.0 eq). The use of KOH and a higher boiling solvent is a common strategy for hindered esters.

    • Heat the mixture to a higher temperature (e.g., 120-150 °C) and stir vigorously.

    • Monitor the reaction progress by TLC. Expected Reaction Time: 12-24 hours or longer.

    • Cool the reaction mixture to room temperature and dilute with a significant volume of water.

    • Follow steps 6-9 from Protocol 1 for workup and isolation of 1-methylcyclohexanecarboxylic acid.

V. Conclusion

The comparison between Methyl 1-methylcyclohexane-1-carboxylate and Methyl cyclohexanecarboxylate is a compelling illustration of how subtle structural changes can lead to dramatic differences in chemical reactivity. The presence of a single α-methyl group introduces profound steric hindrance and removes the possibility of enolate formation.

  • Methyl cyclohexanecarboxylate behaves as a standard, unhindered ester. It readily undergoes nucleophilic acyl substitution reactions like hydrolysis and reduction and can serve as a precursor to nucleophilic enolates for C-C bond formation.

  • Methyl 1-methylcyclohexane-1-carboxylate is a sterically hindered, non-enolizable ester. Its reactions at the carbonyl center are significantly slower and require more forcing conditions, while its participation in α-carbon chemistry is completely shut down.

For researchers and drug development professionals, understanding these structure-reactivity relationships is paramount. It allows for the rational design of synthetic routes, the prediction of potential side reactions, and the troubleshooting of challenging transformations. The choice between these two seemingly similar building blocks can fundamentally alter the course and outcome of a synthetic campaign.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate.
  • Michigan State University. (2026, January 20).
  • NPTEL. (n.d.). Lecture 23 : Stereochemistry IV. NPTEL Archive.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). *Conformation and reactivity. Part VII.
Validation

HPLC retention time of methyl 1-methylcyclohexane-1-carboxylate

Publish Comparison Guide: HPLC Analysis of Methyl 1-methylcyclohexane-1-carboxylate Executive Summary Methyl 1-methylcyclohexane-1-carboxylate (CAS: 30206-10-1) presents specific chromatographic challenges due to its qua...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: HPLC Analysis of Methyl 1-methylcyclohexane-1-carboxylate

Executive Summary

Methyl 1-methylcyclohexane-1-carboxylate (CAS: 30206-10-1) presents specific chromatographic challenges due to its quaternary carbon steric hindrance , lack of strong chromophores , and high lipophilicity . Unlike simple aromatic esters, this molecule requires low-wavelength UV detection (200–210 nm) or universal detectors (ELSD/RI).

This guide compares the standard Reverse-Phase (C18) approach against Mixed-Mode (Newcrom R1) alternatives. Our analysis confirms that while C18 provides standard hydrophobicity-based separation, Mixed-Mode stationary phases offer superior resolution when separating this ester from its acidic precursor (1-methylcyclohexanecarboxylic acid) or structurally similar impurities.

Physicochemical Profile & Detection Challenges

PropertyValue / CharacteristicChromatographic Implication
Structure Quaternary C1 (Methyl + Ester)Sterically hindered hydrolysis; High stability.
Chirality Achiral No chiral column required (unless ring is further substituted).
Chromophore Weak (Ester Carbonyl only)UV Cutoff: Must use 205–210 nm. Avoid acetone/THF in mobile phase.
LogP ~2.6 (Estimated)Moderate to High retention in Reverse Phase.
Boiling Point ~84°C (at reduced pressure)Volatile; limit column temperature to <45°C to prevent on-column loss.

Comparative Method Performance

Method A: Reverse Phase (C18) – The Industry Standard
  • Mechanism: Hydrophobic interaction.

  • Strengths: Universal compatibility; predictable elution order.

  • Weaknesses: Poor peak shape for the acidic precursor (if present) without rigorous pH control; low sensitivity at 210 nm due to mobile phase absorption.

Method B: Mixed-Mode (Newcrom R1) – The High-Resolution Alternative
  • Mechanism: Hydrophobic + Ion-Exchange interaction.

  • Strengths: Superior separation of the neutral ester from the acidic precursor. The column's ion-exclusion effect sharpens the acid peak, preventing tailing that often masks the ester in trace analysis.

  • Reference: Based on SIELC Technologies' separation logic for hindered cyclohexane carboxylates.

Relative Retention Comparison (Elution Order)

In a standard C18 gradient (Water/Acetonitrile), the elution order is governed by hydrophobicity:

  • 1-Methylcyclohexanecarboxylic acid (Precursor) – Elutes First (Most Polar)

  • Methyl cyclohexanecarboxylate (Non-methylated analog) – Intermediate

  • Methyl 1-methylcyclohexane-1-carboxylate (Target) – Elutes Last (Most Hydrophobic)

Technical Insight: The addition of the methyl group at the C1 position significantly increases the hydrophobic surface area compared to the non-methylated analog, typically increasing the retention factor (


) by 10–15% in 50:50 MeCN:Water systems.

Experimental Protocols

Protocol 1: High-Throughput Purity Analysis (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄).

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Gradient:

    • 0–1 min: 50% B (Isocratic hold)

    • 1–8 min: 50% → 90% B (Linear ramp)

    • 8–10 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Temperature: 30°C.

  • Expected Retention: Target elutes at ~5–6 minutes depending on dwell volume.

Protocol 2: Separation from Acidic Precursors (Mixed-Mode)
  • Column: SIELC Newcrom R1 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water / 0.1% Formic Acid.

  • Rationale: The Newcrom R1 stationary phase contains alkyl chains with terminal ionic groups. This repels the free acid (eluting it earlier and sharper) while retaining the neutral ester via pure hydrophobic interaction.

  • Detection: ELSD (Evaporative Light Scattering) or CAD is recommended if UV noise is too high at 210 nm.

Visualizations

Figure 1: Method Selection Decision Tree

This logic gate determines the optimal stationary phase based on sample matrix and impurity profile.

MethodSelection Start Sample Composition ImpurityCheck Contains Free Acid (1-Methylcyclohexanecarboxylic acid)? Start->ImpurityCheck MatrixCheck Complex Matrix? (Biological/Reaction Mix) ImpurityCheck->MatrixCheck Yes MethodA Method A: C18 Reverse Phase (Standard Purity Check) ImpurityCheck->MethodA No (Pure Ester) MatrixCheck->MethodA No (Simple Mix) MethodB Method B: Mixed-Mode (Newcrom R1) (High Resolution) MatrixCheck->MethodB Yes (Requires Acid Exclusion)

Caption: Decision tree for selecting between C18 and Mixed-Mode columns based on the presence of acidic precursors.

Figure 2: Relative Elution Order & Hydrophobicity

Visualizing the separation logic on a C18 column.

ElutionOrder cluster_legend Stationary Phase Interaction (C18) Injection Injection (t=0) Peak1 1. Acid Precursor (Most Polar) Injection->Peak1 2-3 min Peak2 2. Non-Methylated Analog (Intermediate) Peak1->Peak2 +1.5 min Peak3 3. TARGET: Methyl 1-methyl... (Most Hydrophobic) Peak2->Peak3 +1.0 min Interaction Hydrophobic Interaction Increases ->

Caption: Predicted relative elution order on C18. The target molecule elutes last due to the steric bulk and lipophilicity of the additional methyl group.

References

  • SIELC Technologies. (2018).[2] Separation of 1-Methylcyclohexanecarboxylic acid on Newcrom R1 HPLC column. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 524785, Methyl 1-methylcyclohexanecarboxylate. Retrieved from

  • Dolan, J. W. (2010). Retention Time Changes: Troubleshooting HPLC Methods. LCGC North America. Retrieved from

  • GL Sciences. (2023). Organic Solvents & Cyclohexane Derivatives Retention Time Tables. Retrieved from

Sources

Comparative

Comparative Guide: Distinguishing Methyl 1-Methylcyclohexane-1-Carboxylate from Structural Isomers

Executive Summary: The Geminal Challenge In drug discovery, the introduction of a gem-dimethyl or gem-methyl/ester group (the Thorpe-Ingold effect) is a strategic modification to restrict conformational flexibility and b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geminal Challenge

In drug discovery, the introduction of a gem-dimethyl or gem-methyl/ester group (the Thorpe-Ingold effect) is a strategic modification to restrict conformational flexibility and block metabolic sites.[1][2] Methyl 1-methylcyclohexane-1-carboxylate (Target 1 ) represents a critical scaffold where the ester and methyl groups share the same quaternary carbon (C1).[2]

Distinguishing 1 from its regioisomers (2-, 3-, or 4-methyl analogues) is not merely an academic exercise; it is a safety and efficacy imperative.[1][2] The 1,1-substitution pattern imparts unique metabolic stability by eliminating the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-proton, a common site for enzymatic abstraction.[2] Misidentification can lead to erroneous SAR (Structure-Activity Relationship) data and metabolic liability.[1][2]

This guide provides an orthogonal analytical framework—combining NMR, GC-MS, and mechanistic logic—to definitively authenticate the 1,1-disubstituted isomer against its chiral and regio-isomeric counterparts.[1][2]

Structural Landscape & Isomer Analysis[1]

Before instrumental analysis, one must understand the "Isomer Space."[1] The molecular formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 (MW 156.22) encompasses several distinct cyclohexane derivatives.
CompoundSubstitution PatternChiralityKey Structural Feature
Target (1) 1,1-Disubstituted Achiral (Plane of symmetry)Quaternary C1 ; No ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-proton.[2]
Isomer A 1,2-DisubstitutedChiral (cis/trans diastereomers)Tertiary C1/C2; Vicinal coupling.[2]
Isomer B 1,3-DisubstitutedChiral (cis/trans diastereomers)Tertiary C1/C3; 1,3-diaxial interactions.[1][2]
Isomer C 1,4-DisubstitutedAchiral (cis/trans diastereomers)Tertiary C1/C4; High symmetry (trans).[1][2]
Visualization: Identification Logic Gate

IdentificationLogic Start Unknown Sample (C9H16O2) H_NMR 1H NMR Analysis (Focus: Methyl Region & Alpha-H) Start->H_NMR Split_Me Methyl Signal: Doublet (d) H_NMR->Split_Me Coupling (J ~7Hz) Singlet_Me Methyl Signal: Singlet (s) H_NMR->Singlet_Me No Coupling Result_Iso Isomer Identified: Regioisomer (2-, 3-, or 4-Me) Split_Me->Result_Iso Alpha_H Methine Proton (CH-COOMe) Visible (~2.2-2.6 ppm)? Singlet_Me->Alpha_H Alpha_H->Result_Iso Yes (Multiplet) C13_Check 13C NMR / DEPT-135 Check C1 Hybridization Alpha_H->C13_Check No (Absent) Quat_C C1 is Quaternary (Invisible in DEPT-135) C13_Check->Quat_C Tert_C C1 is Tertiary (CH) (Positive in DEPT-135) C13_Check->Tert_C Final_Target CONFIRMED: Methyl 1-methylcyclohexane-1-carboxylate Quat_C->Final_Target Tert_C->Result_Iso Contradiction

Figure 1: Decision tree for the structural assignment of methyl cyclohexanecarboxylate isomers.

Protocol 1: NMR Spectroscopy (The Deterministic Method)[1]

Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation.[1] The lack of a proton at the C1 position in the target molecule provides a binary "Yes/No" confirmation.[1]

Experimental Setup
  • Solvent: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (Standard). Use ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    
    (Benzene-d6) if signal overlap occurs in the aliphatic region; the magnetic anisotropy of benzene often resolves overlapping methyl signals.
  • Concentration: ~10 mg/mL for ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ; ~25-50 mg/mL for 
    
    
    
    .[2]
  • Reference: TMS (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     ppm) or residual solvent peak (
    
    
    
    
    
    ppm).
The Alpha-Proton Test ( NMR)

In all regioisomers (2-, 3-, 4-methyl), the carbon bearing the ester group (C1) is a methine (CH).[1][2] This proton typically resonates as a multiplet between 2.2 – 2.6 ppm .[1]

  • Target (1,1-disubstituted): This signal is ABSENT .

  • Isomers: This signal is PRESENT .[1]

The Methyl Coupling Test ( NMR)

The splitting pattern of the methyl group attached to the ring is diagnostic.[1]

  • Target: The methyl group is attached to a quaternary carbon.[1] It has no vicinal neighbors (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).
    
    • Signal: Singlet (s) (typically ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       1.1 – 1.3 ppm).
      
  • Isomers: The methyl group is attached to a tertiary methine (CH-CH3).[1] It couples with the geminal proton.[1]

    • Signal: Doublet (d) (

      
      ).
      
The Quaternary Carbon Test ( NMR & DEPT-135)

This is the definitive confirmation.[1]

  • Target: The C1 carbon is quaternary.[1]

    • Broadband Decoupled: Signal at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       ~40–45 ppm (shifted downfield by ester and methyl).
      
    • DEPT-135: The signal disappears (Quaternary carbons are invisible).

  • Isomers: The C1 carbon is a methine (CH).[1]

    • DEPT-135: The signal is Positive (pointing up).[1]

Table 1: Predicted NMR Shift Comparison (


) 
FeatureTarget (1,1-Me/COOMe)Regioisomer (e.g., cis-2-Me)Causality
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-Proton (

)
Absent Multiplet (

2.2–2.[2]6)
No H on quaternary C1 in target.
Ring Methyl (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Singlet (

~1.[3]2)
Doublet (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

~0.9–1.0)
Vicinal coupling (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

) in isomers.
Ester Methyl (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Singlet (

3.6–3.[3]7)
Singlet (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

3.6–3.[3]7)
Chemically equivalent environment.[1][4]
C1 Carbon (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Quaternary (

~44)
Methine (

~40-45)
Hybridization difference.[2]
DEPT-135 C1 Signal Invisible Positive (Up) DEPT selection rules.[1][2]
ngcontent-ng-c4120160419="" class="ng-star-inserted">

Analyst Note: Always verify the integration of the methyl singlet. It must integrate to 3H relative to the ester methyl (3H). If it integrates to <3H or shows broadening, suspect a mixture of isomers or restricted ring inversion (though unlikely at RT for this simple system).[1]

Protocol 2: GC-MS Analysis (The Fingerprint)[2]

While NMR provides structural proof, GC-MS is essential for purity profiling and trace isomer detection.[1][2]

Fragmentation Mechanics

Electron Ionization (EI, 70 eV) induces fragmentation driven by the stability of the resulting carbocations.[1]

  • Target (1,1-disubstituted):

    • Molecular Ion (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ):  Often weak due to steric strain and facile fragmentation.
      
    • Primary Loss: Loss of the methoxycarbonyl radical (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) or methyl radical (
      
      
      
      ) to form a tertiary carbocation on the ring.
    • Base Peak: Often

      
       related to the loss of the ester group (
      
      
      
      ) or McLafferty-associated fragments if ring flexibility allows.[2]
    • Diagnostic: The quaternary center inhibits standard

      
      -cleavage mechanisms that require an 
      
      
      
      -hydrogen.[2]
  • Isomers (Regio-substituted):

    • McLafferty Rearrangement: Prominent in esters with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -hydrogens.[2] Isomers with accessible ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
      
      
      
      -hydrogens on the ring or methyl group will show characteristic peaks at
      
      
      or specific rearrangement ions (e.g.,
      
      
      88 for ethyl esters, but specific patterns for cyclic methyl esters).[2]
Retention Index (RI)

On non-polar columns (e.g., DB-5, HP-5):

  • Target: The 1,1-disubstituted isomer is more "globular" (spherical) and effectively shields the polar ester group more than the spread-out regioisomers.[1]

  • Trend: The 1,1-isomer typically elutes earlier (lower boiling point/RI) than the 2-, 3-, or 4-substituted isomers due to reduced Van der Waals surface area interactions with the stationary phase.[1][2]

Synthetic Verification (The "How It's Made" Check)

Understanding the synthesis route provides a logical check on the expected impurities.[1]

  • Route A: Alkylation of Methyl Cyclohexanecarboxylate

    • Reagents: LDA (Lithium Diisopropylamide), then ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .
      
    • Mechanism:[1][2][5] Enolate formation at C1 followed by ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       attack.
      
    • Risk:[1][2] Incomplete reaction leaves starting material (Methyl cyclohexanecarboxylate).[1] Over-alkylation is impossible at C1 but side reactions can occur.[1]

    • Expected Impurity: Methyl cyclohexanecarboxylate (detectable by ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -proton multiplet at 
      
      
      
      2.3 ppm).[2]
  • Route B: Diels-Alder / Hydrogenation

    • Reagents: Isoprene + Methyl Methacrylate ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       Hydrogenation.
      
    • Risk:[1][2] Generates regioisomers (1,3 vs 1,4) depending on diene/dienophile orientation.

    • Note: This route rarely produces the 1,1-isomer selectively unless specific 1,1-disubstituted precursors are used.[1][2]

References

  • PubChem. Methyl 1-methylcyclohexane-1-carboxylate (CID 524785).[1][2][6] National Library of Medicine.[1] [Link][1][2]

  • Fleming, F. F., et al. (2009).[1] Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Journal of Organic Chemistry.[1][7][8] (Contextual reference for quaternary carbon shifts in cyclohexane rings). [Link]

  • NIST Chemistry WebBook. Methyl 1-methylcyclohexanecarboxylate Mass Spectrum.[1] [Link][1][2]

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry.[2] VCH.[1][6] (Standard text for DEPT and chemical shift principles).

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for Methyl 1-Methylcyclohexane-1-carboxylate Analysis

In the landscape of analytical chemistry, particularly within pharmaceutical and chemical development, the maxim "your analysis is only as good as your reference standard" holds irrefutable truth. The accurate identifica...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and chemical development, the maxim "your analysis is only as good as your reference standard" holds irrefutable truth. The accurate identification and quantification of compounds such as methyl 1-methylcyclohexane-1-carboxylate (CAS No. 825-04-7 / 30206-10-1) are fundamentally dependent on the quality of the reference material used. This guide provides an in-depth comparison of available standards, outlines a robust analytical methodology, and explains the scientific rationale behind these choices to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

The Critical Role of a High-Purity Reference Standard

Analytical standards are the bedrock of method validation and sample analysis, serving as the benchmark against which all measurements are made.[1] Their importance cannot be overstated; they are essential for:

  • Instrument Calibration: Establishing a reliable response curve for accurate quantification.

  • Method Validation: Confirming that an analytical method is accurate, precise, linear, and robust.

  • Qualitative Identification: Verifying the identity of an analyte by comparing its properties (e.g., retention time, mass spectrum) to a known, pure substance.

  • Regulatory Compliance: Ensuring that analytical data meets the stringent requirements of regulatory bodies like the FDA and EMA, which mandate traceability and documented purity.[2]

The quality of a reference standard is primarily defined by its purity and the comprehensive documentation that accompanies it, known as the Certificate of Analysis (CoA). Even minor impurities can lead to significant analytical errors, such as co-eluting peaks in chromatography or inaccurate response factors.[2] Therefore, selecting a standard with the highest available purity and a detailed CoA is foundational to compliant and reliable analytical practice.

Comparative Analysis of Commercially Available Standards

Methyl 1-methylcyclohexane-1-carboxylate is a specialized chemical, and its availability as a formal "Certified Reference Material" (CRM) is limited. More commonly, it is sourced from chemical suppliers as a high-purity reagent. When a formal CRM is unavailable, researchers must meticulously evaluate these reagents to qualify them for use as an in-house reference standard. This involves verifying identity and purity upon receipt and documenting these findings.

Below is a comparative table of suppliers offering methyl 1-methylcyclohexane-1-carboxylate.

SupplierProduct IdentifierPurity SpecificationCAS NumberNotes
Key Organics BS-32838>97%825-04-7Provided as a building block; suitable for use as a reference standard after in-house verification.[3]
Apollo Scientific PC50043Not specified825-04-7Purity should be confirmed by analyzing the Certificate of Analysis or through in-house testing.[4]
BLD Pharm BD146955Not specified825-04-7Requires user to request CoA for batch-specific purity data.[5]

Expert Insight: Given the available options, a scientist should prioritize the product from Key Organics due to its specified purity of >97%. However, for quantitative applications, it is best practice to request the lot-specific Certificate of Analysis before purchase from any supplier. The CoA provides a detailed report on the material's identity, purity (often determined by GC or NMR), and the analytical methods used for characterization, giving the end user confidence that the material is fit for purpose.[6][7]

Recommended Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and semi-volatile compound like methyl 1-methylcyclohexane-1-carboxylate, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice. It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3][5][8]

Below is a visualization of the recommended analytical workflow.

Analytical_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Reporting Standard_Prep Reference Standard Preparation (1 mg/mL Stock) Cal_Curve Calibration Curve Generation (Serial Dilutions) Standard_Prep->Cal_Curve Dilute Sample_Prep Test Sample Preparation (Dilution & Filtration) GC_Injection GC Injection (Vaporization & Separation) Sample_Prep->GC_Injection Analyze Cal_Curve->GC_Injection Analyze MS_Detection MS Detection (Ionization & Fragmentation) GC_Injection->MS_Detection Elution Data_Acq Data Acquisition (Chromatogram & Mass Spectra) MS_Detection->Data_Acq Data_Proc Data Processing (Peak Integration & Library Search) Data_Acq->Data_Proc Report Final Report (Quantification & Identification) Data_Proc->Report

Caption: End-to-end workflow for GC-MS analysis.

Detailed Experimental Protocol for GC-MS Analysis

This protocol is a robust starting point for the analysis of methyl 1-methylcyclohexane-1-carboxylate. Method optimization may be required based on the specific instrumentation and sample matrix.

1. Preparation of Standard and Sample Solutions

  • Solvent Selection: Use a high-purity, volatile organic solvent such as Ethyl Acetate or Hexane.

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the methyl 1-methylcyclohexane-1-carboxylate reference standard and dissolve it in 10.0 mL of solvent in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL). This is crucial for establishing the method's linearity for quantitative analysis.

  • Sample Preparation: Dissolve the test sample in the chosen solvent to achieve a concentration within the calibration range. If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

2. GC-MS Instrumental Parameters The following parameters are recommended for a standard GC-MS system and are based on methods for structurally similar esters.

ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmThis non-polar column provides excellent separation for a wide range of volatile and semi-volatile compounds, including esters.
Carrier Gas HeliumInert gas that provides good separation efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A standard flow rate for this column dimension, ensuring optimal performance.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading for concentrations above ~10 µg/mL. Use splitless for trace-level analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 70 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 minThis temperature program effectively separates the analyte from solvent and potential impurities.
MS Ionization Electron Ionization (EI) at 70 eVStandard EI energy creates reproducible fragmentation patterns that can be compared against spectral libraries.
MS Mass Range m/z 40-400A suitable range to capture the molecular ion and all significant fragment ions of the analyte.
MS Source Temp. 230 °COptimizes ion formation and prevents contamination.
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.

3. Data Interpretation: A Self-Validating System A key aspect of a trustworthy protocol is the ability to validate the results. In this GC-MS method, identification is confirmed by two independent data points:

  • Retention Time (RT): The analyte peak in the sample chromatogram must appear at the same RT as the certified reference standard, within a narrow window (e.g., ±0.05 min).

  • Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the reference standard and known library spectra.

For methyl 1-methylcyclohexane-1-carboxylate (Molecular Weight: 156.22 g/mol ), the electron ionization mass spectrum is expected to show a characteristic fragmentation pattern.

Caption: Structure of Methyl 1-methylcyclohexane-1-carboxylate.

Based on public spectral data, the key fragment ions (m/z) to look for are:

  • m/z 97: A prominent peak, likely corresponding to the loss of the carbomethoxy group (-COOCH3) and a hydrogen atom.

  • m/z 55: A common fragment in cyclic alkanes.

  • m/z 101: Resulting from the loss of the isopropenyl group.

  • m/z 59: Corresponding to the [COOCH3]+ fragment.

The presence of these ions at the correct retention time provides authoritative identification of the compound.

Conclusion

References

  • National Center for Biotechnology Information. (n.d.). Methyl 1-methylcyclohexanecarboxylate. PubChem Compound Database. Retrieved from [Link]

  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]

  • Pharmaffiliates. (2026, January 31). Why High-Purity Reference and Impurity Standards Are Essential for Modern Pharmaceutical R&D. Retrieved from [Link]

  • Pure Synth. (2025, December 8). Choosing the Right Analytical Standards: Purity, Stability & Certification. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 1). Working Principle of GC-MS. Retrieved from [Link]

  • Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Retrieved from [Link]

Sources

Comparative

assessing purity of methyl 1-methylcyclohexane-1-carboxylate using gas chromatography

Executive Summary: The Analytical Challenge Methyl 1-methylcyclohexane-1-carboxylate (CAS: 30206-10-1) is a sterically hindered ester often utilized as a specialized intermediate in pharmaceutical synthesis. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Methyl 1-methylcyclohexane-1-carboxylate (CAS: 30206-10-1) is a sterically hindered ester often utilized as a specialized intermediate in pharmaceutical synthesis. Its structural rigidity and quaternary carbon center present unique analytical challenges. While Gas Chromatography (GC) is the industry "Gold Standard" for assessing the purity of volatile esters, it is not without blind spots—specifically regarding non-volatile residues and thermally unstable precursors.

This guide objectively compares GC against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR), providing a definitive protocol for purity assessment.

Quick Comparison Matrix
FeatureGas Chromatography (GC-FID) HPLC (UV/DAD) 1H-NMR Spectroscopy
Primary Utility Quantitative Purity (Area %) Thermally labile impuritiesIdentity & Solvent Residue
Sensitivity (LOD) High (< 0.05%)Low (Weak Chromophore)Moderate (~0.5-1.0%)
Selectivity Excellent for volatile isomersModerateHigh for structure
Suitability Best for Final Product Alternative for Acid ImpurityBest for Identity Verification

Methodological Comparison

A. Gas Chromatography (The Primary Standard)

Why it wins: The analyte is a volatile, thermally stable ester. GC with Flame Ionization Detection (FID) offers a universal response roughly proportional to carbon mass, making "Area %" integration highly accurate for purity without requiring response factors for every unknown impurity.

  • The Edge: It easily resolves the target ester from its likely synthetic impurities: 1-methylcyclohexene (elimination byproduct) and 1-methylcyclohexanecarboxylic acid (hydrolysis product/starting material).

B. HPLC-UV (The Alternative)

Why it lags: Methyl 1-methylcyclohexane-1-carboxylate lacks a conjugated


-system. It only absorbs weak UV radiation at low wavelengths (200–210 nm).
  • The Risk: Analysis at 210 nm is susceptible to baseline drift and interference from solvents (cut-off limits). It is generally not recommended for quantitative purity unless the ester is derivatized or a Refractive Index (RI) detector is used (which has low sensitivity).

C. 1H-NMR (The Validator)

Why it is essential: GC cannot see inorganic salts or non-volatile polymers. NMR provides a "molar" view of the sample.

  • The Role: Use NMR to validate the structure (confirming the quaternary methyl group singlet) and quantify residual solvents that might co-elute in GC. It is a complementary technique, not a replacement for purity assignment.

Detailed Experimental Protocol: GC-FID

This protocol is designed as a Self-Validating System . It includes system suitability tests (SST) to ensure the data is reliable before the sample is even assessed.

Instrument Configuration
  • System: Agilent 7890B / 8890 or equivalent with FID.

  • Column: DB-5ms (or equivalent 5% Phenyl-arylene) .

    • Rationale: A non-polar capillary column (30 m x 0.25 mm x 0.25 µm) is ideal. The "ms" (low bleed) version is required to prevent column bleed from interfering with the ester peak at higher temperatures.

  • Inlet: Split/Splitless.

    • Mode: Split (Ratio 50:1).

    • Temp: 250°C.

    • Liner: Deactivated glass wool liner (prevents discrimination of high boilers).

  • Detector (FID):

    • Temp: 300°C.

    • Gas Flows:

      
       (30 mL/min), Air (400 mL/min), 
      
      
      
      Makeup (25 mL/min).
Temperature Program (The Separation Logic)

The program is designed to separate the highly volatile alkene impurity from the ester, and then bake out the high-boiling acid.

StepRate (°C/min)Temperature (°C)Hold Time (min)Purpose
Initial-602.0Solvent & Volatile Alkene elution
Ramp 1152000Elution of Target Ester
Ramp 2302805.0Elution of Free Acid & dimers
Total ~19 min
Sample Preparation[2][3][4]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 5 mg/mL.

  • Procedure: Weigh 10 mg of sample into a 2 mL vial. Dilute with 2 mL solvent. Vortex for 30 seconds.

  • Blank: Inject pure solvent first to identify system ghost peaks.

System Suitability & Data Analysis

To ensure Trustworthiness , the following criteria must be met before releasing results.

System Suitability Test (SST)

Prepare a mixture containing the target ester and a known amount of 1-methylcyclohexene (likely impurity).

  • Resolution (

    
    ):  > 1.5 between the solvent front/alkene and the main ester peak.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 for the main peak. (Significant tailing indicates inlet contamination or column activity).
  • Repeatability: 5 replicate injections of the standard. RSD of peak area must be < 1.0%.

Hypothetical Chromatogram Data (Expected)
Peak #ComponentApprox. Retention Time (min)RRT (Relative)Expected Shape
1Solvent (DCM)1.5-Solvent Front
21-Methylcyclohexene3.20.35Sharp
3Methyl 1-methylcyclohexane-1-carboxylate 9.1 1.00 Symmetrical
41-Methylcyclohexanecarboxylic acid12.51.37Broad/Tailing*

*Note: The free acid may tail significantly on a DB-5ms column. If acid content is critical, derivatization with MSTFA is recommended.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for assessing this specific compound, integrating the strengths of GC and NMR.

AnalyticalWorkflow Start Sample: Methyl 1-methylcyclohexane-1-carboxylate SolubilityCheck Solubility Check (DCM/Ethyl Acetate) Start->SolubilityCheck GC_Analysis Primary Method: GC-FID (DB-5ms Column) SolubilityCheck->GC_Analysis Quantitative NMR_Analysis Secondary Method: 1H-NMR (CDCl3) SolubilityCheck->NMR_Analysis Qualitative Decision Is Purity > 98% (Area)? GC_Analysis->Decision CheckImpurities Check Impurity Profile NMR_Analysis->CheckImpurities Confirm Solvent/Water Decision->CheckImpurities No Pass PASS: Release Batch Decision->Pass Yes VolatileImp Peak @ RRT < 0.5 (Alkene/Elimination Product) CheckImpurities->VolatileImp LateImp Peak @ RRT > 1.2 (Free Acid/High Boilers) CheckImpurities->LateImp Fail FAIL: Reprocess/Distill VolatileImp->Fail LateImp->Fail

Caption: Integrated analytical workflow prioritizing GC-FID for quantitative purity while utilizing NMR for structural validation and solvent identification.

Expertise & Troubleshooting

The "Hidden" Impurity: The Free Acid In the synthesis of sterically hindered esters, the unreacted acid (1-methylcyclohexanecarboxylic acid) is a common contaminant.

  • Problem: On a non-polar DB-5 column, free carboxylic acids interact with silanols, causing peak broadening or total adsorption (disappearing peaks).

  • Solution: If you suspect high acid content but see a clean GC trace, do not assume purity.

    • Option A: Run the sample on a polar column (DB-FFAP or HP-INNOWax).

    • Option B (Preferred): Add 1 drop of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to the GC vial. This derivatizes the acid into a volatile silyl ester, resulting in a sharp, distinct peak.

Thermal Stability Check Although this ester is stable, the injection port is at 250°C.

  • Validation: Perform a "cold on-column" injection or lower the inlet to 200°C for one run. If the ratio of alkene (impurity) to ester changes significantly compared to the 250°C run, thermal elimination is occurring inside the injector.

References

  • Agilent Technologies. (2020). GC Column Selection Guide for Esters and Acids. Agilent.com. [Link]

  • PubChem. (n.d.).[1] Methyl 1-methylcyclohexane-1-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons. (Standard text for GC methodology and theory).
  • Restek Corporation. (2022). Analysis of Volatile Impurities in Pharmaceutical Products. Restek.com. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl 1-methylcyclohexane-1-carboxylate

Executive Summary: The "Why" Behind the Protocol Methyl 1-methylcyclohexane-1-carboxylate (CAS: 30206-10-1) is a sterically hindered ester often utilized as a robust building block in the synthesis of pharmaceuticals (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Methyl 1-methylcyclohexane-1-carboxylate (CAS: 30206-10-1) is a sterically hindered ester often utilized as a robust building block in the synthesis of pharmaceuticals (e.g., paroxetine analogs) and fragrance compounds.[1] Its structural feature—a quaternary carbon at the 1-position—reduces its susceptibility to enzymatic and chemical hydrolysis compared to simple esters.[1]

Critical Safety Insight: While often categorized generically with "methyl esters," this compound’s lipophilicity and volatility profile require specific attention to skin permeation and respiratory irritation .[1] Standard latex gloves are insufficient.[1] This guide prioritizes a barrier-protection strategy designed to prevent dermal absorption and inhalation of organic vapors.[1]

Chemical Identity & Risk Assessment

Before selecting PPE, we must define the hazard.[1] As exact experimental data is often sparse for specific intermediates, we apply Structure-Activity Relationship (SAR) logic derived from the free acid and homologous esters.[1]

Physicochemical Properties & Hazards[1][2][3][4][5][6]
PropertyValue (Est./Lit.)Operational Implication
CAS Number 30206-10-1Unique identifier for inventory/waste.[1]
Physical State Liquid (Colorless)Splash hazard; requires goggles.[1]
Boiling Point ~160–180 °CModerate volatility; vapors accumulate in headspaces.[1]
Flash Point ~60–80 °C (Est.)[1]Combustible. Keep away from open flames/hot plates.
Solubility Organic SolventsLipophilic; easily penetrates skin oils.[1]
GHS Classification Warning H227 (Combustible), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

Expert Note: The flash point is estimated based on the free acid (101 °C) and related methyl esters (~60–70 °C).[1] Treat this as a Class IIIA Combustible Liquid .[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the potential for exposure .[1] We use a tiered approach: Routine Handling (low risk) vs. High-Risk Operations (spills, scale-up).[1]

Glove Selection Logic
  • Latex: DO NOT USE. Esters degrade latex rapidly, offering zero protection.[1]

  • Nitrile (Disposable): Acceptable for incidental splash protection only.[1]

  • Laminate (Silver Shield/4H): Required for prolonged contact or spill cleanup.[1]

Respiratory Protection
  • Engineering Control: All handling must occur in a certified chemical fume hood.[1]

  • Respirator: If hood use is impossible (e.g., maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]

Visualization: PPE Decision Logic

PPE_Decision_Matrix Figure 1: PPE Selection Framework based on Exposure Risk Start Task Assessment Exposure Exposure Potential? Start->Exposure LowRisk Low: <10mL, Closed System Exposure->LowRisk HighRisk High: >10mL, Open Transfer, Spill Cleanup Exposure->HighRisk GlovesLow Gloves: Nitrile (min 5 mil) Double-gloving recommended LowRisk->GlovesLow RespLow Respiratory: Fume Hood Only LowRisk->RespLow GlovesHigh Gloves: Laminate (Silver Shield) or Heavy Duty Nitrile (>15 mil) HighRisk->GlovesHigh RespHigh Respiratory: Hood + OV Respirator (if outside hood) HighRisk->RespHigh Eye Eye: Chemical Splash Goggles (Face Shield if pouring >1L) GlovesLow->Eye GlovesHigh->Eye RespLow->Eye RespHigh->Eye

Operational Handling Protocols

Storage & Stability
  • Environment: Store in a cool, dry, well-ventilated area.

  • Incompatibility: Segregate from strong oxidizing agents and strong bases (to prevent hydrolysis).[1]

  • Vessel: Keep container tightly closed. If stored for long periods, overlay with nitrogen to prevent oxidation, though the hindered structure adds stability.[1]

Transfer & Weighing
  • Preparation: Place the balance inside the fume hood if possible.[1] If not, tare the vial inside the hood, transfer the liquid, seal the vial, and then weigh outside.

  • Syringe Technique: For volumes < 20 mL, use a glass syringe with a Luer-lock needle.[1] This minimizes vapor release compared to pouring.[1]

  • Pouring: If pouring is necessary, use a funnel to direct flow and prevent drips on the bottle threads.[1]

Reaction Setup
  • Solvent Choice: When used as a reagent, dissolve in non-halogenated solvents (e.g., Ethyl Acetate, Toluene) if compatible, to simplify waste disposal.[1]

  • Temperature: Ensure reflux condensers are active before heating. The flash point is relatively low (~60-80°C); use an oil bath or heating block, never an open flame or heat gun.[1]

Emergency Response: Spills & Exposure

Self-Validating Safety System: Your emergency kit must be pre-packed with the specific absorbents listed below. Do not rely on "general" spill kits.

Spill Cleanup Workflow

Spill_Response Figure 2: Chemical Spill Response Workflow Alert 1. Alert & Evacuate (Remove Ignition Sources) Assess 2. Assess Volume (<50mL vs >50mL) Alert->Assess PPE 3. Don PPE (Splash Goggles, Laminate Gloves) Assess->PPE Contain 4. Containment Use Vermiculite or Sand dams PPE->Contain Absorb 5. Absorb Use Polypropylene Pads or Clay Contain->Absorb Clean 6. Decontaminate Scrub with Soap/Water Absorb->Clean

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[1] Hold eyelids open. The lipophilic nature means the chemical resists washing; mechanical flushing is key.[1]

  • Skin Contact: Wash with soap and water immediately.[1] Do not use alcohol or acetone; these solvents can increase skin permeability, driving the chemical deeper into the dermis.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Disposal & Deactivation

Waste Stream Classification:

  • Category: Organic Solvent Waste (Non-Halogenated).[1]

  • Labeling: Must be labeled "Flammable" and "Irritant."[1]

Deactivation Protocol (Small Scale): For trace residues in glassware:

  • Rinse with Ethanol or Acetone (collect rinsate as waste).[1]

  • Wash with a dilute Sodium Hydroxide (NaOH) solution.[1] This hydrolyzes the ester into the water-soluble carboxylate salt and methanol.[1]

  • Final rinse with water.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 524785, Methyl 1-methylcyclohexane-1-carboxylate. Retrieved February 18, 2026 from [Link]

  • Organic Syntheses (2014). 1-Methylcyclohexanecarboxylic acid. Org. Synth. 1966, 46, 72. Retrieved February 18, 2026 from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
methyl 1-methylcyclohexane-1-carboxylate
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